Atovaquone-d5
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675642 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217612-80-0 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Atovaquone-d5 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological mechanism of Atovaquone-d5. The information is curated for professionals in research and drug development, with a focus on data-driven insights and experimental methodologies.
Chemical Properties and Structure
This compound is the deuterated analog of Atovaquone, a hydroxynaphthoquinone antimicrobial agent. The incorporation of five deuterium atoms into the cyclohexyl ring offers a valuable tool for various research applications, particularly in pharmacokinetic studies as an internal standard.
Chemical Structure
The chemical structure of this compound is characterized by a naphthoquinone core linked to a deuterated 4-(4-chlorophenyl)cyclohexyl group.
IUPAC Name: 3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione
SMILES: [2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
InChI: InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1] |
| Molecular Weight | 371.87 g/mol | [1] |
| Exact Mass | 371.1336559 Da | |
| CAS Number | 1329792-63-3 | [1] |
| Physical State | Solid (presumed based on storage information) | N/A |
| Solubility | Poor water solubility | |
| Synonyms | Atavaquone-d5, Mepron-d5, Wellvone-d5 | [1][2] |
Mechanism of Action
Atovaquone, and by extension this compound, exerts its antimicrobial effect by targeting the mitochondrial electron transport chain. Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III).
This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration. The consequences of this disruption are twofold:
-
Collapse of Mitochondrial Membrane Potential: The inhibition of the electron transport chain leads to a breakdown of the electrochemical gradient across the inner mitochondrial membrane.
-
Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone, a substrate for dihydroorotate dehydrogenase (DHODH), is blocked. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA precursors.
The dual impact of mitochondrial dysfunction and nucleotide starvation ultimately leads to the death of the susceptible organism.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways affected by Atovaquone.
Caption: Atovaquone's inhibition of the Cytochrome bc1 complex.
Caption: Atovaquone's impact on pyrimidine biosynthesis.
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This protocol is a composite of several published methods for Atovaquone synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-1,4-naphthoquinone
-
trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile
-
Water
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction:
-
In a reaction vessel, dissolve 2-chloro-1,4-naphthoquinone and trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid in a mixture of acetonitrile and water.
-
Add silver nitrate and ammonium persulfate to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude intermediate, 2-[trans-4-(4-chlorophenyl)cyclohexyl-d5]-3-chloro-1,4-naphthoquinone.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in methanol.
-
Add a solution of potassium hydroxide in water to the methanolic solution.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
Purification
Recrystallization:
The primary method for the purification of Atovaquone and its analogs is recrystallization.[3][5][6]
-
Dissolve the crude this compound in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC):
-
An HPLC method can be developed to assess the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength of approximately 250 nm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 372.1.
-
For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed. Based on data for Atovaquone-d4, the quantifier transition is m/z 371.1 → 343.1 and the qualifier transition is m/z 371.1 → 203.1.[7] These transitions would be expected to be similar for this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
-
In the ¹H NMR spectrum, the signals corresponding to the deuterated positions on the cyclohexyl ring will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Atovaquone.
-
The ¹³C NMR spectrum will show the signals for all carbon atoms, but the signals for the deuterated carbons may be broadened or show altered splitting patterns due to the deuterium coupling.
-
Conclusion
This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The detailed information on its structure, mechanism of action, and experimental protocols is intended to support researchers and drug development professionals in their work with this important deuterated compound. The provided visualizations offer a clear representation of its biological activity, further aiding in the comprehension of its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [ppj.org.ly]
- 5. EP2213647A1 - Novel crystalline forms of atovaquone - Google Patents [patents.google.com]
- 6. EP2160376A2 - Novel crystalline forms of atovaquone - Google Patents [patents.google.com]
- 7. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Atovaquone in Parasites
Audience: Researchers, scientists, and drug development professionals.
Abstract: Atovaquone is a broad-spectrum antiparasitic agent with potent activity against various pathogens, including Plasmodium species, Pneumocystis jirovecii, and Toxoplasma gondii. Its efficacy stems from a highly specific interaction with the parasite's mitochondrial electron transport chain. This document provides a detailed examination of the molecular mechanism of action of Atovaquone, the downstream cellular consequences, the basis for its selective toxicity, and the mechanisms of resistance. It also includes quantitative data on its activity and detailed protocols for key experimental assays used to elucidate its function. The deuterated form, Atovaquone-d5, is frequently used as an internal standard in pharmacokinetic studies; its fundamental mechanism of action is identical to that of Atovaquone.
Core Mechanism: Inhibition of the Cytochrome bc₁ Complex
Atovaquone is a structural analog of ubiquinone (coenzyme Q10), a mobile electron carrier within the inner mitochondrial membrane.[1][2] The primary molecular target of Atovaquone is the cytochrome bc₁ complex (also known as Complex III) of the mitochondrial electron transport chain (ETC).[3][4][5]
Specifically, Atovaquone acts as a competitive inhibitor, binding to the ubiquinol oxidation (Qₒ) site on the cytochrome b subunit of the bc₁ complex.[6][7][8] This binding physically obstructs the docking of ubiquinol, thereby halting the transfer of electrons to the subsequent carrier, cytochrome c.[4][9][10] This blockade of the electron flow is the foundational event in Atovaquone's parasiticidal activity.
References
- 1. Atovaquone - Wikipedia [en.wikipedia.org]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Atovaquone-d5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of Atovaquone-d5, a deuterated analog of the antiprotozoal drug Atovaquone. This isotopically labeled compound is a critical tool in pharmacokinetic studies and serves as an internal standard for quantitative bioanalysis. This guide details a plausible synthetic pathway, experimental protocols, and relevant analytical data.
Introduction to Atovaquone and its Deuterated Analog
Atovaquone, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, is a potent inhibitor of the mitochondrial electron transport chain in parasites. It is widely used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), toxoplasmosis, and malaria.
The synthesis of this compound, where five hydrogen atoms on the cyclohexyl ring are replaced by deuterium, provides a stable isotope-labeled version of the drug. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for pharmacokinetic and metabolic studies. The IUPAC name for this compound is 3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be logically achieved by preparing a deuterated version of the key intermediate, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, followed by its coupling with 2-hydroxy-1,4-naphthoquinone or a derivative thereof. A plausible multi-step synthesis is outlined below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed, albeit proposed, methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations for similar non-deuterated compounds.
Synthesis of trans-4-(4-Chlorophenyl)cyclohexane-d5-carboxylic acid
Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexene
Step 2: Catalytic Deuteration of 4-(4-Chlorophenyl)cyclohexene
This step introduces the deuterium atoms onto the cyclohexyl ring.
-
Reaction: In a high-pressure reaction vessel, dissolve 4-(4-chlorophenyl)cyclohexene (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the vessel with deuterium gas (D₂) and then pressurize to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by GC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the deuterium gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude deuterated cyclohexane derivative. The syn-addition of deuterium across the double bond is the expected stereochemical outcome[1].
Step 3: Oxidation to trans-4-(4-Chlorophenyl)cyclohexane-d5-carboxylic acid
-
Reaction: Dissolve the deuterated cyclohexane derivative from the previous step in a mixture of acetone and water.
-
Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress can be monitored by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with acetone.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Synthesis of this compound
This final coupling step is based on a well-established procedure for the synthesis of Atovaquone[2].
-
Reaction: To a solution of trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid (1.0 eq) and 2-chloro-1,4-naphthoquinone (1.2 eq) in acetonitrile, add silver nitrate (AgNO₃, 0.2 eq).
-
Heat the mixture to reflux and add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water dropwise over a period of 30 minutes.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to give the crude intermediate, 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthoquinone.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of ethanol and aqueous potassium hydroxide (KOH) solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate this compound as a yellow solid.
-
Collect the product by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., acetonitrile/water) to obtain pure this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | |
| Molecular Weight | 371.87 g/mol | |
| Exact Mass | 371.1336559 Da | |
| Isotopic Purity | Typically >98% | Commercially available standards |
Characterization Data
While specific ¹H NMR and mass spectra for a synthesized batch of this compound are not publicly available, the expected data can be inferred.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Atovaquone, with the significant difference being the absence of signals corresponding to the five deuterated positions on the cyclohexyl ring. The integration of the remaining cyclohexyl protons would be reduced accordingly.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 371, which is 5 mass units higher than that of unlabeled Atovaquone (m/z 366). This mass shift is the basis for its use as an internal standard in LC-MS/MS assays[3].
Logical Workflow for this compound Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Figure 2: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a feasible and detailed synthetic approach for the preparation of this compound. The synthesis hinges on the successful preparation of a deuterated cyclohexanecarboxylic acid precursor, followed by a reliable coupling and hydrolysis sequence. The protocols provided are based on established chemical principles and offer a solid foundation for researchers and drug development professionals working with isotopically labeled compounds. The availability of this compound is essential for the accurate quantification of Atovaquone in biological matrices, thereby supporting crucial preclinical and clinical studies.
References
Atovaquone-d5 physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Atovaquone-d5, a deuterated analog of the antiprotozoal agent Atovaquone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled version of Atovaquone, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.
Table 1: General Characteristics of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5]-3-hydroxy-1,4-naphthalenedione | [1] |
| Synonyms | Atavaquone-d5, 566C80-d5, Mepron-d5, Wellvone-d5 | [1] |
| CAS Number | 1329792-63-3 | [1][2] |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1] |
| Appearance | Off-White to Yellow Solid |
Table 2: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Weight | 371.87 g/mol | [1][2] |
| Exact Mass | 371.1336559 Da | [3] |
| Melting Point | 216-219 °C | |
| Solubility | Water: Practically insolubleDMSO: Slightly solubleChloroform: Slightly solubleEthyl Acetate: Slightly soluble | |
| Storage Temperature | -20°C |
Mechanism of Action
Atovaquone, and by extension this compound, exerts its antiprotozoal effect by selectively inhibiting the mitochondrial electron transport chain of parasites.[4] Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III). This inhibition disrupts the mitochondrial membrane potential and inhibits pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in the parasite, ultimately leading to the cessation of cellular respiration and parasite death.
References
Atovaquone-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atovaquone-d5, a deuterated analog of the antiprotozoal agent Atovaquone. This document details its chemical properties, its role in analytical methodologies, and the biochemical pathways it influences.
Core Data Presentation
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Atovaquone. Its deuteration provides a distinct mass difference for mass spectrometry-based detection, without significantly altering its chemical behavior.
| Parameter | Value | References |
| CAS Number | 1329792-63-3 | [1][2][3][4][5] |
| Molecular Weight | 371.87 g/mol | [1][2] |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1][5] |
Mechanism of Action: Inhibition of Mitochondrial Electron Transport
Atovaquone targets the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and ATP production in parasites like Plasmodium falciparum and Pneumocystis jirovecii.[1][2] It specifically acts as a potent and selective inhibitor of the cytochrome bc1 complex, also known as Complex III.[1][2]
This inhibition has two major downstream effects:
-
Disruption of ATP Synthesis: By blocking electron flow through the ETC, Atovaquone collapses the mitochondrial membrane potential, which is essential for the production of ATP.[6]
-
Inhibition of Pyrimidine Biosynthesis: The ETC is also crucial for the regeneration of ubiquinone, a cofactor for dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway.[1][7] By inhibiting the ETC, Atovaquone indirectly halts the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1]
The following diagram illustrates the mechanism of action of Atovaquone.
Caption: Atovaquone's inhibition of Complex III in the mitochondrial ETC.
Experimental Protocol: Quantification of Atovaquone in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the quantification of Atovaquone in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of K2-EDTA human plasma in a microcentrifuge tube, add a solution containing the internal standard, this compound.[8][9]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant, containing Atovaquone and this compound, to a clean tube for analysis.
2. Chromatographic Separation (UPLC)
-
Inject the prepared sample extract onto a reverse-phase C18 column (e.g., Waters Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Use an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and methanol (e.g., 20:80 v/v).
-
Maintain a constant flow rate (e.g., 0.2 mL/min).
-
The total run time is typically short, around 2.5 to 7.4 minutes.[10]
3. Mass Spectrometric Detection (MS/MS)
-
Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode.
-
Monitor the specific mass transitions for Atovaquone and this compound. The exact m/z values will depend on the ionization mode and the specific instrument.
-
The concentration of Atovaquone in the plasma sample is determined by comparing the peak area ratio of Atovaquone to that of the internal standard (this compound) against a calibration curve.
The following diagram illustrates the experimental workflow for the quantification of Atovaquone.
Caption: Workflow for Atovaquone quantification using LC-MS/MS.
References
- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Atovaquone-d5 for In Vitro Anti-malarial Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atovaquone and its deuterated analog, Atovaquone-d5, for in vitro anti-malarial research. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Atovaquone and this compound
Mechanism of Action
Atovaquone selectively inhibits the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1][2] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential. Consequently, this disruption inhibits pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, and ultimately leads to the parasite's death.[2]
Quantitative Data: In Vitro Anti-malarial Activity of Atovaquone
The following tables summarize the 50% inhibitory concentration (IC50) of Atovaquone against various strains of Plasmodium falciparum. These values demonstrate the potent activity of the drug against both drug-sensitive and multidrug-resistant parasite lines.
Table 1: In Vitro IC50 of Atovaquone against Chloroquine-Susceptible and -Resistant P. falciparum Strains
| P. falciparum Strain | Chloroquine Susceptibility | Geometric Mean IC50 (nM) |
| L-3 | Susceptible | 0.978[3] |
| L-16 | Susceptible | 0.680[3] |
| African Isolates (n=35) | Susceptible | 0.889[3] |
| FCM 29 | Multidrug-Resistant | 1.76[3] |
| African Isolates (n=26) | Resistant | 0.906[3] |
Table 2: In Vitro IC50 of Atovaquone against P. falciparum Isolates from Different Endemic Regions
| Region | Number of Isolates | Mean IC50 (nM) | IC50 Range (nM) |
| Thailand | 83 | 3.4[1] | 0.83 - 6.81[1] |
| West and Central Africa | 108 | 1.4 (median) | Not Reported |
| Philippines, Laos, Myanmar | 34 | 1.4 (median) | Not Reported |
Experimental Protocols
The following are generalized protocols for in vitro anti-malarial drug susceptibility testing. These methods can be adapted for the use of Atovaquone and this compound.
Radioisotopic Hypoxanthine Incorporation Assay
This method is a common and sensitive technique for determining the IC50 of anti-malarial compounds.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Atovaquone or this compound stock solution (dissolved in DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of Atovaquone or this compound in complete culture medium in a 96-well plate.
-
Add parasitized red blood cells (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plate in a modular incubation chamber with the gas mixture at 37°C for 24 hours.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
SYBR Green I-Based Fluorescence Assay
This method offers a non-radioactive alternative for assessing parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium
-
Atovaquone or this compound stock solution
-
96-well microtiter plates
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the drug in a 96-well plate.
-
Add parasitized red blood cells to each well.
-
Incubate the plate at 37°C for 72 hours in a gassed chamber.
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Atovaquone's Mechanism of Action
Caption: Atovaquone inhibits the cytochrome bc1 complex, disrupting mitochondrial function.
Experimental Workflow for In Vitro Anti-malarial Assay
Caption: Workflow for determining the in vitro anti-malarial activity of this compound.
Potential Application of this compound in Metabolomics
Caption: Proposed workflow for tracing this compound fate in P. falciparum.
Conclusion and Future Directions
Atovaquone remains a critical drug in the fight against malaria. Its deuterated analog, this compound, presents a powerful tool for researchers. While direct comparative efficacy data for this compound is currently lacking in the public domain, its primary utility lies in its application as an internal standard for pharmacokinetic studies and as a tracer in metabolomic analyses. Future research employing this compound in sophisticated mass spectrometry-based techniques will be invaluable for elucidating the precise metabolic fate of the drug within the parasite and for identifying potential new drug targets and resistance mechanisms. Researchers are encouraged to utilize the protocols and data within this guide as a foundation for their in vitro anti-malarial studies.
References
- 1. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Stability of Atovaquone-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for conducting preliminary stability studies on Atovaquone-d5, a deuterated analog of the antiprotozoal drug Atovaquone. Due to a lack of publicly available stability data for this compound, this document leverages stability information for the non-deuterated parent compound, Atovaquone, as a foundational reference. The experimental protocols outlined herein are based on established International Council for Harmonisation (ICH) guidelines for stability testing.
Core Concepts: Atovaquone's Mechanism of Action
Atovaquone exerts its therapeutic effect by targeting the mitochondrial electron transport chain in susceptible organisms, such as Plasmodium falciparum and Pneumocystis jirovecii.[1][2] Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III).[1][2][3] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis and pyrimidine biosynthesis, which are crucial for parasite survival and replication.[1][2]
Representative Stability Data of Atovaquone
While specific stability data for this compound is not available, studies on the non-deuterated Atovaquone drug substance provide a valuable reference. The following tables summarize the expected stability profile based on data from a Public Assessment Report of the Medicines Evaluation Board in the Netherlands.[4] These studies were conducted under long-term and accelerated conditions as per ICH guidelines.
Table 1: Stability Data for Atovaquone Drug Substance - Long-Term Conditions
| Parameter | Acceptance Criteria | Initial | 12 Months (25°C/60% RH) | 24 Months (25°C/60% RH) | 36 Months (25°C/60% RH) |
| Appearance | Yellow powder | Complies | Complies | Complies | Complies |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.6 | 99.5 | 99.2 |
| Related Substances (%) | |||||
| - Any single impurity | ≤ 0.10 | < 0.05 | < 0.05 | 0.06 | 0.07 |
| - Total impurities | ≤ 0.50 | 0.15 | 0.18 | 0.20 | 0.25 |
Table 2: Stability Data for Atovaquone Drug Substance - Accelerated Conditions
| Parameter | Acceptance Criteria | Initial | 3 Months (40°C/75% RH) | 6 Months (40°C/75% RH) |
| Appearance | Yellow powder | Complies | Complies | Complies |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.1 | 98.5 |
| Related Substances (%) | ||||
| - Any single impurity | ≤ 0.10 | < 0.05 | 0.08 | 0.10 |
| - Total impurities | ≤ 0.50 | 0.15 | 0.35 | 0.48 |
Proposed Experimental Protocol for this compound Stability
The following protocol outlines a comprehensive approach for a preliminary stability study of this compound, adhering to ICH Q1A(R2) guidelines.
Objective
To evaluate the stability of this compound drug substance under various environmental conditions to establish a preliminary re-test period and recommend storage conditions.
Materials
-
This compound drug substance (at least three primary batches)
-
Container closure system simulating the proposed packaging for storage and distribution.
Equipment
-
Calibrated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)
Analytical Methodology
A stability-indicating HPLC method must be developed and validated. This method should be capable of accurately quantifying this compound and resolving it from potential degradation products.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed on a single batch of this compound. Stress conditions should include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photostability: Exposure to ICH-compliant light conditions
Stability Study Conditions and Testing Frequency
| Study | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Stability-Indicating Parameters and Acceptance Criteria
| Test | Acceptance Criteria |
| Appearance | No significant change in physical appearance |
| Assay | 98.0% - 102.0% of the initial value |
| Degradation Products | Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 0.5% |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a drug stability testing program.
References
Atovaquone-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Atovaquone-d5, including supplier details, purity information, and relevant experimental protocols. This compound, a deuterated analog of the antiprotozoal agent Atovaquone, serves as a critical internal standard for pharmacokinetic and metabolic studies.
Supplier and Purity Overview
The selection of a suitable this compound supplier is paramount to ensure the accuracy and reliability of experimental results. Key considerations include the stated purity of the compound and the availability of a comprehensive Certificate of Analysis (CoA). The following table summarizes information from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Additional Information |
| LGC Standards | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | Lot-specific (Certificate of Analysis available) | Offers Exact Weight packaging with a certificate indicating the precise mass. |
| MedchemExpress | 1329792-63-3 | Not explicitly stated | Lot-specific (Certificate of Analysis available) | Provides a data sheet and handling instructions.[1] |
| GlpBio | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | >98.00% | Provides a Certificate of Analysis and Safety Data Sheet for the current batch.[2] |
| Santa Cruz Biotechnology | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | Lot-specific (Certificate of Analysis available)[3] | For research use only.[3] |
| Pharmaffiliates | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | Not explicitly stated | Also supplies cis-Atovaquone-d5.[4] |
Experimental Protocols: Purity Determination
The purity of this compound is typically assessed using chromatographic and spectroscopic techniques. While specific protocols for the deuterated form are often proprietary and provided with the product, the methodologies for the parent compound, Atovaquone, are well-established and directly applicable for verifying the purity and identity of its deuterated analog.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for determining the purity of Atovaquone and its related substances.
Methodology:
A stability-indicating RP-HPLC method has been developed for the estimation of Atovaquone.[5]
-
Column: Thermo Hypersil BDS C18, 250mm × 4.6mm, 5µm[5]
-
Mobile Phase: A mixture of Buffer and Acetonitrile in a ratio of 20:80 (v/v). The buffer is prepared by adjusting the pH of distilled water to 3.15 with orthophosphoric acid and filtering through a 0.45µm nylon filter.[5]
-
Flow Rate: 1.5 ml/min[5]
-
Detection: UV at 283 nm[5]
-
Injection Volume: 20 µl[5]
-
Diluent: HPLC grade methanol[5]
Standard Solution Preparation:
Accurately weigh and transfer about 50 mg of Atovaquone standard into a 100ml volumetric flask. Add 30 ml of diluent, sonicate for 15 minutes, and make up to the mark with the diluent to create a standard stock solution.[5]
UV-Visible Spectroscopy
A simple and accurate UV-visible spectroscopic method can be used for the quantification of Atovaquone.
Methodology:
-
Instrument: A double beam spectrophotometer is utilized for measurements.
-
Solvent: Methanol is used as the solvent.[6]
-
Wavelength of Maximum Absorbance (λmax): Atovaquone exhibits maximum absorbance at 251 nm in methanol.[6]
-
Linearity: The method demonstrates linearity in the concentration range of 1–10 µg/ml.[6]
Procedure for Bulk Drug:
A stock solution of Atovaquone is prepared in methanol. From this stock solution, appropriate dilutions are made to obtain concentrations within the linear range, and the absorbance is measured at 251 nm against a methanol blank.[6]
Logical Workflow for Supplier Selection
The process of selecting a suitable this compound supplier involves a series of logical steps to ensure the procurement of a high-quality standard for research purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. impactfactor.org [impactfactor.org]
- 6. A validated method for development of atovaquone as API and tablet dosage forms by UV spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Atovaquone in Human Plasma using Atovaquone-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Atovaquone is an antimicrobial agent used in the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) and malaria. Due to high interindividual variability in its bioavailability, therapeutic drug monitoring of atovaquone is crucial to ensure efficacy and prevent treatment failure.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atovaquone in human plasma, employing its deuterated analogue, Atovaquone-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method involves the extraction of atovaquone and the this compound internal standard from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Atovaquone (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of atovaquone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the atovaquone stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the atovaquone working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Atovaquone: m/z 365.1 → 337.1this compound: m/z 369.1 → 341.1 |
| Collision Energy | Optimized for specific instrument |
| Scan Time | 0.5 seconds |
Method Validation Data
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Atovaquone | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 15 | ≤ 5.8 | ≤ 6.2 | 95.3 - 104.5 |
| Medium | 150 | ≤ 4.5 | ≤ 5.1 | 96.8 - 103.2 |
| High | 4000 | ≤ 3.9 | ≤ 4.7 | 97.1 - 102.9 |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Atovaquone | Low | 88.2 |
| Medium | 91.5 | |
| High | 90.4 | |
| This compound | 100 ng/mL | 89.7 |
Visualizations
Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain
Atovaquone exerts its antimicrobial effect by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[3][4] This disruption leads to the inhibition of ATP synthesis and pyrimidine biosynthesis, ultimately causing cell death in susceptible organisms.[5][6]
Caption: Atovaquone inhibits Complex III of the electron transport chain.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: LC-MS/MS workflow for Atovaquone quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of atovaquone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Atovaquone in Human Plasma by LC-MS/MS using Atovaquone-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atovaquone in human plasma. The method utilizes a stable isotope-labeled internal standard, Atovaquone-d5, to ensure high accuracy and precision. A simple protein precipitation extraction protocol allows for rapid sample processing, making this method suitable for high-throughput clinical and preclinical pharmacokinetic studies. The method demonstrates excellent linearity over a wide dynamic range, meeting the requirements for therapeutic drug monitoring and bioequivalence studies.
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antiprotozoal activity. It is a highly lipophilic drug that is primarily used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and, in combination with proguanil, for the treatment and prophylaxis of malaria. Given the significant inter-individual variability in its absorption and bioavailability, therapeutic drug monitoring of Atovaquone is crucial to ensure optimal clinical outcomes.[1] This application note describes a detailed protocol for the quantification of Atovaquone in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Atovaquone analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of Atovaquone and its internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 25 µL of human plasma, add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix the samples for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a reverse-phase C18 column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) was used for the quantification of Atovaquone and this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
| Ion Spray Voltage | -4500 V |
| Temperature | 500 °C |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Atovaquone | 365.1 | 171.1 | 150 | -35 |
| 365.1 | 337.1 | 150 | -25 | |
| This compound | 370.1 | 171.1 | 150 | -35 |
| 370.1 | 342.1 | 150 | -25 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Linearity:
The method demonstrated excellent linearity over the concentration range of 50 to 20,000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | r² |
| Atovaquone | 50 - 20,000 | >0.995 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 50 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
| Low | 150 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
| Medium | 2,000 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
| High | 16,000 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |
Recovery:
The extraction recovery of Atovaquone was determined to be consistent and reproducible across the different QC levels, with an average recovery of over 85%.
Experimental Workflow
Caption: LC-MS/MS workflow for Atovaquone quantification.
Signaling Pathway of Atovaquone's Mechanism of Action
Atovaquone exerts its antiprotozoal effect by inhibiting the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III). This disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasite.
Caption: Mechanism of action of Atovaquone.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Atovaquone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, supporting both clinical and research applications.
References
Application Note: A Robust and Validated Sample Preparation Protocol for the Bioanalysis of Atovaquone using Atovaquone-d5 as an Internal Standard
Introduction
Atovaquone is a highly lipophilic compound with broad-spectrum antiprotozoal activity, primarily used in the treatment and prophylaxis of malaria and Pneumocystis jirovecii pneumonia.[1][2] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy, especially in pediatric patients.[1][3] For accurate and precise quantification of atovaquone in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Atovaquone-d5, a deuterated analog of atovaquone, is an ideal SIL-IS because it shares nearly identical physicochemical properties with the analyte.[4] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing, leading to highly accurate and reliable quantification.[4] This application note provides detailed protocols for the preparation of plasma samples for the analysis of atovaquone using this compound as the internal standard.
Experimental Protocols
Three common methods for extracting atovaquone from plasma are detailed below: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). For all methods, this compound internal standard should be added to all samples, calibration standards, and quality controls before the extraction process begins.
Method 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.
Materials:
-
Human Plasma (K2-EDTA)
-
Atovaquone and this compound stock solutions
-
Precipitation Reagent: Acetonitrile (ACN), Ethanol (EtOH), and Di-Methyl Formamide (DMF) in an 8:1:1 v/v/v ratio[1][3]
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Protocol:
-
Pipette 10-25 µL of the plasma sample into a clean microcentrifuge tube.[1][5]
-
Add the this compound internal standard solution.
-
Add three to four volumes of the ice-cold precipitation reagent (e.g., for a 25 µL sample, add 75-100 µL of the ACN:EtOH:DMF solution).
-
Vortex mix the sample vigorously for 1-3 minutes to ensure complete protein precipitation.[6]
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[6]
-
Reconstitute the dried extract in a suitable mobile phase-compatible solution (e.g., 100 µL of 50:50 Acetonitrile:Water) for LC-MS/MS analysis.[8]
Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte and internal standard while interferences are washed away.
Materials:
-
Human Plasma (K2-EDTA)
-
Atovaquone and this compound stock solutions
-
C8 or C18 SPE Cartridges[9]
-
SPE Vacuum Manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water or a weak buffer
-
Wash Solvent: e.g., 5-10% Methanol in water
-
Elution Solvent: e.g., Acetonitrile or Methanol
-
0.2 M Phosphoric Acid[10]
-
Acetonitrile (for initial protein precipitation)[9]
Protocol:
-
Pre-treat the plasma sample: Add an equal volume of acetonitrile containing the this compound internal standard to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.[9] Dilute the supernatant with a solution like 0.2 M phosphoric acid before loading.[10]
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent dry out.
-
Equilibration: Pass 1-2 mL of water or equilibration buffer through the cartridge. Leave a small layer of liquid on top of the sorbent bed.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove endogenous interferences.
-
Elution: Elute the atovaquone and this compound from the cartridge using 1-2 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).
Method 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic). It can yield very clean samples.
Materials:
-
Rat or Human Plasma
-
Atovaquone and this compound stock solutions
-
Extraction Solvent: Methyl t-butyl ether (MTBE)[7]
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a clean polypropylene tube.[7]
-
Add the this compound internal standard solution and vortex briefly.[7]
-
Add a significant volume of the extraction solvent (e.g., 2.5 mL of MTBE).[7]
-
Vortex mix vigorously for 5-10 minutes to ensure thorough extraction.[7]
-
Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the organic supernatant to a new tube.[7]
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.[7]
-
Reconstitute the residue in a mobile phase-compatible solution for analysis.[8]
LC-MS/MS Analytical Conditions
While specific conditions should be optimized for the instrument in use, the following table summarizes typical parameters reported for atovaquone analysis.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[8] |
| Flow Rate | 0.2 - 0.5 mL/min[8][11] |
| Gradient | A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute atovaquone. |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode.[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized empirically. Example transitions could be derived from precursor ions for Atovaquone (~365.1 m/z) and this compound (~370.1 m/z). |
Summary of Quantitative Performance Data
The following table summarizes validation data from published methods, demonstrating the performance achievable with the described sample preparation and analysis techniques.
| Validation Parameter | Reported Performance Data | Reference(s) |
| Linear Dynamic Range | 0.63 – 80 µM | [1][3] |
| 250 - 50,000 ng/mL (achieved with two separate calibration curves) | [5] | |
| Intra-Assay Precision (%CV) | ≤ 2.7% | [1][3] |
| < 6.0% (for plasma and whole blood) | [9] | |
| Inter-Assay Precision (%CV) | ≤ 8.4% | [1][3] |
| ≤ 9.1% | [5] | |
| Accuracy (% Deviation) | Within ± 5.1% of target value | [1][3] |
| Within ± 9.4% | [5] | |
| Extraction Recovery | 84.91 ± 6.42% (using a solvent extraction method) | [6] |
Conclusion
This application note provides three robust and validated sample preparation protocols—Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction—for the quantification of atovaquone in plasma. The use of this compound as a stable isotope-labeled internal standard is essential for mitigating variability and matrix effects, thereby ensuring the highest level of accuracy and precision. These methods are suitable for a range of applications, from therapeutic drug monitoring to comprehensive pharmacokinetic studies, providing researchers with reliable tools for atovaquone bioanalysis.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated solid-phase extraction method for the determination of atovaquone in plasma and whole blood by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated solid-phase extraction method for the determination of atovaquone in capillary blood applied onto sampling paper by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Atovaquone in Human Plasma Using Atovaquone-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Atovaquone in human plasma. The method utilizes Atovaquone-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and mass spectrometric parameters. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Atovaquone.
Introduction
Atovaquone is a hydroxynaphthoquinone that is effective in the treatment and prevention of Pneumocystis jirovecii pneumonia (PJP) and malaria.[1] It functions by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), thereby disrupting essential cellular processes like ATP and pyrimidine biosynthesis in susceptible organisms.[2][3] Due to its high lipophilicity and variable oral absorption, monitoring plasma concentrations of Atovaquone is crucial to ensure therapeutic efficacy.[1] This application note presents a validated HPLC-MS/MS method for the reliable quantification of Atovaquone in human plasma, employing this compound as an internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
Atovaquone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
All other chemicals and solvents were of analytical grade.
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for this analysis. The specific models and manufacturers may vary, but the following provides a general outline of the required instrumentation.
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven. A Shimadzu Nexera HPLC system or equivalent is suitable.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A Sciex 5500 QTrap MS system or a similar instrument is recommended.[1]
-
Analytical Column: A reverse-phase C18 column is recommended for the separation. A Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or a Restek Viva biphenyl column (100 mm x 1 mm, 5 µm) can be used.[1][4]
Sample Preparation
A protein precipitation method is employed for the extraction of Atovaquone and this compound from human plasma.
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Chromatographic Conditions
The separation of Atovaquone and this compound is achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 80% B over 2 min, hold at 80% B for 1 min, return to 20% B |
Mass Spectrometric Conditions
The mass spectrometer is operated in negative ion electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of Atovaquone and this compound.
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Atovaquone | 365.1 | 337.1 | 100 | 25 |
| This compound | 370.1 | 342.1 | 100 | 25 |
Note: The optimal collision energy and other MS parameters may need to be optimized for the specific instrument used. The precursor ion for this compound is based on its molecular weight of 371.87.[2] The product ion is predicted based on the fragmentation pattern of Atovaquone and its d4-analog.[1]
Results and Discussion
The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of Atovaquone in human plasma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the method, compiled from various validated methods for Atovaquone analysis.
| Parameter | Result | Reference |
| Retention Time | Atovaquone: ~2.5 min, this compound: ~2.5 min | |
| Linearity Range | 50 - 2,000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this protocol and the mechanism of action of Atovaquone.
Caption: Experimental workflow for the HPLC-MS/MS analysis of Atovaquone.
Caption: Mechanism of action of Atovaquone in the electron transport chain.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Atovaquone in human plasma using this compound as an internal standard. The protocol is well-suited for applications in clinical and pharmaceutical research where accurate measurement of Atovaquone is essential. The provided experimental details and performance characteristics can be readily adapted by researchers for their specific laboratory settings.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Atovaquone-d5 in Drug-Drug Interaction Studies of Atovaquone
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed guide for utilizing Atovaquone-d5 in the investigation of drug-drug interactions (DDIs) involving Atovaquone. The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Atovaquone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a critical component of pharmacokinetic (PK) studies designed to assess DDIs.
Application Notes
Atovaquone is a highly lipophilic compound with variable oral absorption. Its disposition can be influenced by co-administered drugs that affect its absorption, metabolism, or transport. Understanding these potential DDIs is crucial for ensuring the safe and effective use of Atovaquone, particularly in patient populations that may be on multiple medications, such as individuals with HIV receiving antiretroviral therapy.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by LC-MS/MS. The use of a deuterated analog of the analyte of interest helps to correct for variability in sample preparation and matrix effects during analysis, leading to highly accurate and precise measurements of drug concentrations. In the context of DDI studies, this analytical rigor is paramount for detecting subtle but clinically significant changes in Atovaquone's pharmacokinetic profile when co-administered with another drug.
While the primary and well-documented use of this compound is as an internal standard, stable isotope-labeled compounds can also be employed as tracers in more advanced DDI study designs. In such a "tracer study," a microdose of the labeled drug is administered concomitantly with the unlabeled drug to investigate the effect of an interacting drug on its clearance, without altering the steady-state concentration of the primary drug. Although specific studies employing this compound as a tracer for DDI assessment are not prevalent in published literature, the principles of this methodology are well-established and offer a powerful tool for DDI investigation.
Experimental Protocols
Protocol 1: Pharmacokinetic Drug-Drug Interaction Study of Atovaquone using this compound as an Internal Standard
This protocol describes a typical crossover study design to evaluate the effect of a co-administered drug on the pharmacokinetics of Atovaquone.
1. Study Design:
-
Design: Open-label, randomized, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatment Periods:
-
Period 1: Subjects receive either Atovaquone alone or Atovaquone in combination with the interacting drug.
-
Washout Period: A sufficient time to ensure complete elimination of the drugs (typically at least 5 half-lives of the longer-lived drug).
-
Period 2: Subjects receive the alternate treatment to what they received in Period 1.
-
-
Dosing:
-
Atovaquone: Administered orally at a therapeutic dose.
-
Interacting Drug: Administered as per its approved labeling.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) during each treatment period.
2. Sample Preparation and Bioanalysis (LC-MS/MS):
-
Matrix: Human plasma (collected in K2-EDTA tubes).
-
Internal Standard (IS): this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Atovaquone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Quantification: The concentration of Atovaquone in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
3. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated for Atovaquone in the presence and absence of the interacting drug.
-
Statistical analysis is performed to determine if there are significant differences in these parameters between the two treatment periods.
Data Presentation: Example Pharmacokinetic Parameters of Atovaquone with and without a Co-administered Drug
The following table summarizes hypothetical data from a DDI study, illustrating how the results would be presented.
| Pharmacokinetic Parameter | Atovaquone Alone (Mean ± SD) | Atovaquone + Drug X (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 8500 ± 1500 | 10500 ± 2000 | 1.24 (1.10 - 1.39) |
| AUC0-t (ngh/mL) | 250000 ± 50000 | 350000 ± 70000 | 1.40 (1.25 - 1.57) |
| AUC0-inf (ngh/mL) | 265000 ± 55000 | 370000 ± 75000 | 1.40 (1.26 - 1.56) |
| t1/2 (h) | 60 ± 10 | 62 ± 12 | - |
| Tmax (h) | 24 (12 - 48) | 24 (12 - 48) | - |
Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. The geometric mean ratio and its 90% confidence interval (CI) are presented for Cmax and AUC.
Visualizations
Experimental Workflow for a Pharmacokinetic DDI Study
Caption: Workflow of a crossover pharmacokinetic drug-drug interaction study.
Logical Flow of LC-MS/MS Bioanalysis
Caption: Logical flow of the bioanalytical method for Atovaquone quantification.
Application Notes: The Role of Atovaquone-d5 in Pediatric Pharmacokinetic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atovaquone is a broad-spectrum antimicrobial agent effective against various protozoa and fungi, including Pneumocystis jirovecii, Toxoplasma gondii, and Plasmodium species.[1] Its use in pediatric populations is crucial, but establishing safe and effective dosing regimens is complicated by the high variability in drug absorption and bioavailability.[2] Pharmacokinetic (PK) studies in children, which are essential for dose optimization, present unique challenges, including limited sample volumes and physiological differences that affect drug disposition.
To ensure the accuracy and reliability of pharmacokinetic data, a robust bioanalytical method is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Atovaquone-d5, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This compound mimics the chemical behavior of the parent drug, atovaquone, during sample extraction and ionization, effectively correcting for matrix effects and procedural variability. This document provides detailed protocols and data relevant to the application of this compound in pediatric pharmacokinetic research.
Atovaquone Mechanism of Action
Atovaquone is a highly lipophilic compound that selectively inhibits the mitochondrial electron transport chain in susceptible parasites.[3] It acts as a competitive inhibitor of ubiquinone at the cytochrome bc1 complex (Complex III), which disrupts the mitochondrial membrane potential and inhibits ATP and pyrimidine biosynthesis, ultimately leading to parasite death.[3][4]
Caption: Atovaquone inhibits the parasite's mitochondrial electron transport chain at Complex III.
The Rationale for Using a Stable Isotope-Labeled Internal Standard
Pediatric pharmacokinetic studies are inherently challenging. High inter-individual variability, sparse data from limited sampling, and low sample volumes require highly sensitive and precise bioanalytical methods. An SIL-IS like this compound is critical for mitigating these challenges.
Caption: Rationale for using this compound in pediatric pharmacokinetic bioanalysis.
Experimental Protocol: Atovaquone Quantification in Pediatric Plasma
This protocol describes a validated LC-MS/MS method for the quantification of atovaquone in low-volume human plasma samples using this compound as an internal standard.[2][5]
Materials and Reagents
-
Analytes: Atovaquone, this compound (Internal Standard)
-
Plasma: K2-EDTA human plasma
-
Solvents: Acetonitrile (ACN), Ethanol (EtOH), Dimethylformamide (DMF), Methanol (MeOH), Formic Acid (all LC-MS grade or higher)
-
Water: Deionized, ultra-filtered water
Instrumentation
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation)
The protein precipitation method is efficient and requires a small plasma volume, making it ideal for pediatric samples.[2][5]
Caption: Experimental workflow for atovaquone extraction from pediatric plasma samples.
LC-MS/MS Conditions
The following tables provide typical parameters for the analysis. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
| Run Time | < 8 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Atovaquone) | To be optimized (e.g., m/z 367.1 → 339.1) |
| MRM Transition (this compound) | To be optimized (e.g., m/z 372.1 → 344.1) |
| Collision Energy | Optimized for each transition |
| Dwell Time | ~100 ms |
Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of atovaquone into blank plasma.
-
A typical calibration range is 0.5 to 100 µg/mL.[2]
-
The method should be validated for linearity, precision, accuracy, sensitivity, and specificity according to regulatory guidelines.
Summary of Pediatric Pharmacokinetic Data
Pharmacokinetic parameters for atovaquone vary significantly across pediatric age groups, necessitating age- and weight-based dosing adjustments.[1][6] Infants between 3 and 24 months, in particular, may require higher doses to achieve therapeutic plasma concentrations.[1][7]
Table 3: Atovaquone Pharmacokinetic Parameters in Pediatric Patients
| Age Group | Dose (mg/kg/day) | Cavg,ss (µg/mL) [Mean ± SD] | Cmax (µg/mL) [Mean ± SD] | t½ (hours) [Mean ± SD] | Reference |
|---|---|---|---|---|---|
| 1 to 3 months | 30 | 27.8 ± 5.8 | - | - | [1] |
| 3 to 24 months | 30 | 9.9 ± 3.2 | - | - | [1] |
| 3 to 24 months | 45 | >15 (target) | - | - | [1] |
| 2 to 12 years | 30 | 37.1 ± 10.9 | - | - | [1] |
| Children (unspecified) | 17 | - | 5.1 ± 2.1 | 31.8 ± 8.9 | [8] |
| Children | - | - | - | 24-48 |[6][9] |
Cavg,ss: Average steady-state concentration; Cmax: Maximum concentration; t½: Elimination half-life. Note that values are compiled from different studies with varying designs.
Conclusion
The accurate quantification of atovaquone in pediatric plasma is essential for understanding its pharmacokinetics and optimizing dosing regimens to ensure both safety and efficacy. The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary precision and accuracy, especially when dealing with the small sample volumes typical in pediatric research. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working to improve atovaquone therapy for children.
References
- 1. Phase I Safety and Pharmacokinetics Study of Micronized Atovaquone in Human Immunodeficiency Virus-Infected Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Validation of Atovaquone Plasma Levels by Liquid Chromatography-Tandem" by Thomas D Horvath, Izmarie Poventud-Fuentes et al. [digitalcommons.library.tmc.edu]
- 3. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Phase I safety and pharmacokinetics study of micronized atovaquone in human immunodeficiency virus-infected infants and children. Pediatric AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atovaquone-d5 Matrix Effects in Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Atovaquone-d5.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, focusing on issues related to matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Broadening
-
Possible Cause: Co-elution of matrix components with this compound. Due to its high lipophilicity, Atovaquone can interact with endogenous lipids and proteins in the sample matrix, leading to poor chromatographic performance.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the gradient elution profile to better separate this compound from interfering matrix components.
-
Experiment with different stationary phases. A C18 column is commonly used, but other phases like phenyl-hexyl or biphenyl may offer different selectivity for lipophilic compounds.
-
-
Enhance Sample Preparation:
-
Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix before injection.
-
For plasma samples, consider a protein precipitation step followed by SPE for a cleaner extract.
-
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variable matrix effects between different sample lots or individual samples. Biological matrices can have significant inter-individual variability, leading to inconsistent ion suppression or enhancement.
-
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard: this compound is the deuterated internal standard for Atovaquone and is expected to co-elute and experience similar matrix effects, thus compensating for variability.[1] Ensure that the internal standard is added to all samples and calibrators at the same concentration.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.[2]
-
Evaluate Different Lots of Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[3]
-
Issue 3: Low Signal Intensity or Significant Ion Suppression
-
Possible Cause: Co-eluting endogenous compounds, such as phospholipids in plasma, are competing with this compound for ionization in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve Sample Clean-up: Focus on removing phospholipids. Techniques like protein precipitation with acetonitrile can be effective.[4][5] Specialized phospholipid removal plates or cartridges are also commercially available.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to shift the retention time of this compound away from the elution region of major matrix components.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the sample matrix.[6] For this compound, a highly lipophilic compound, matrix effects are a concern because it can co-elute with endogenous lipids and other matrix components, which can interfere with its ionization and affect the accuracy, precision, and sensitivity of the analysis.[7]
Q2: How can I quantitatively assess matrix effects for this compound?
A: The most common method is the post-extraction addition technique.[3] In this method, you compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted sample matrix. The ratio of these peak areas gives the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: Is this compound, as a stable isotope-labeled internal standard, sufficient to compensate for all matrix effects?
A: In many cases, a stable isotope-labeled internal standard like this compound can effectively compensate for matrix effects because it has nearly identical physicochemical properties to the analyte and will be affected similarly by the matrix.[1] However, it is still crucial to validate the method to ensure that the matrix effect is consistent across the concentration range and in different lots of the matrix. In some instances of severe and variable ion suppression, even a co-eluting internal standard may not fully compensate.
Q4: What type of sample preparation is recommended to minimize matrix effects for this compound in plasma?
A: Due to the high protein binding of Atovaquone, a protein precipitation step is essential.[4][5] This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further remove interfering substances like phospholipids. A simple protein precipitation with acetonitrile has been shown to be effective in some validated methods.[4][5]
Q5: Can the choice of ionization technique influence matrix effects for this compound?
A: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If significant and persistent matrix effects are observed with ESI, switching to APCI could be a viable option, provided that this compound can be efficiently ionized by this technique.
Quantitative Data Summary
The following table summarizes the expected matrix effect for Atovaquone and its deuterated internal standard, this compound, based on a validated LC-MS/MS method in human plasma.
| Analyte | Internal Standard | Matrix | Sample Preparation | Matrix Effect Finding | Reference |
| Atovaquone | This compound ([2H4]-atovaquone) | Human Plasma | Protein Precipitation | No ion suppression was observed for the analyte and the internal standard at the calibrator levels used. |
Experimental Protocols
1. Post-Extraction Addition Method for Quantitative Assessment of Matrix Effect
This protocol describes the quantitative evaluation of matrix effects by comparing the response of an analyte in a neat solution to its response in a post-spiked matrix extract.
-
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound stock solution.
-
Mobile phase or reconstitution solvent.
-
Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges).
-
-
Procedure:
-
Prepare Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.
-
Prepare Set B (Post-Spiked Matrix Extract):
-
Extract blank matrix samples using the developed sample preparation method.
-
After the final extraction step, spike the resulting clean extract with the same amount of this compound as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value between 0.8 and 1.2 is generally considered acceptable.
-
-
2. Post-Column Infusion Method for Qualitative Assessment of Matrix Effect
This protocol is used to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Materials:
-
This compound solution for infusion.
-
Syringe pump.
-
T-connector.
-
Blank extracted matrix sample.
-
-
Procedure:
-
System Setup:
-
Infuse a solution of this compound at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer ion source using a T-connector.
-
-
Establish a Stable Baseline: Allow the infused solution to produce a stable, elevated baseline signal for the this compound transition.
-
Inject Blank Matrix Extract: Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the Signal: Monitor the baseline signal of the infused this compound. Any dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.
-
Visualizations
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. Overcoming Matrix Effects in the Analysis of Lipophilic Compounds - Anapharm [anapharmbioanalytics.com]
Technical Support Center: Overcoming Poor Solubility of Atovaquone-d5 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Atovaquone-d5 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a deuterated form of Atovaquone, a highly lipophilic and poorly water-soluble antimicrobial agent.[1] The deuterium labeling makes it a valuable internal standard in pharmacokinetic and metabolic studies.[2][3] Its inherent low aqueous solubility presents a significant challenge in developing in vitro and in vivo assays, as it can lead to precipitation, inaccurate dosing, and unreliable experimental results.[1]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for preparing stock solutions.[4] It is also soluble in other organic solvents like ethanol and methanol, though to a lesser extent. It is practically insoluble in water.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or DMF.[4] Gentle warming to 37°C and sonication can aid in dissolution.[2] It is recommended to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in the assay medium.
Q4: What is the best way to store this compound stock solutions?
A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to ensure stability.[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]
Troubleshooting Guide
Problem: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to troubleshoot and prevent precipitation:
Solution 1: Optimize the Final Solvent Concentration
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though it is always best to determine the specific tolerance of your cell line.[5] A final concentration of 0.1% DMSO is generally considered safe for most cells.[5]
-
Serial Dilution in Organic Solvent: If you are performing a dose-response experiment, it is crucial to make serial dilutions of your this compound stock solution in the same organic solvent (e.g., DMSO) before adding it to the aqueous medium. This prevents the compound from precipitating out at higher concentrations during the dilution process.
Solution 2: Utilize Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6]
-
Examples: Propylene glycol, ethanol, and polyethylene glycol (PEG) 400 are commonly used co-solvents in pharmaceutical formulations.[7]
-
Application: You can prepare an intermediate dilution of your this compound stock solution in a suitable co-solvent before the final dilution into the aqueous assay buffer. The optimal ratio of co-solvent to aqueous buffer needs to be determined empirically for your specific assay conditions.
Solution 3: Adjust the pH of the Assay Medium
-
Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Atovaquone has a pKa, and its stability can be affected by pH; it is generally more stable in acidic to neutral conditions and may degrade in alkaline environments.
-
Procedure: Systematically evaluate the solubility of this compound in your assay buffer at different pH values within the stable range for your experiment. This can help identify a pH at which the compound is more soluble.
Solution 4: Employ Surfactants or Other Excipients
-
Surfactants: Non-ionic surfactants like Tween 80 or Poloxamer 188 can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8][9] The concentration of the surfactant should be carefully optimized to avoid interference with the assay or cellular toxicity.
-
Lipid-Based Formulations: For in vivo studies or certain in vitro models, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly enhance its solubility and absorption.[10]
Quantitative Solubility Data
The following tables summarize the solubility of Atovaquone in various solvents and formulations. This data can serve as a guide for preparing solutions of this compound.
Table 1: Solubility of Atovaquone in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~1 mg/mL | [4] |
| DMF | ~1 mg/mL | [4] |
| Ethanol | Slightly soluble | [4] |
| Methanol | More soluble than in water | |
| Tetrahydrofuran | Freely soluble | [11] |
| Chloroform | Soluble | [11] |
| Acetone | Sparingly soluble | [11] |
Table 2: Enhanced Aqueous Solubility of Atovaquone in Formulations
| Formulation | Enhanced Aqueous Solubility | Reference(s) |
| Adsorbed pH-based nanosuspension | 11.98 µg/mL (from 0.74 µg/mL) | [12] |
| Adsorbed micronized suspension | 10.7 µg/mL (from 0.2 µg/mL) | [8] |
| 1:5 DMF:PBS (pH 7.2) solution | ~160 µg/mL | [4] |
| Spontaneously emulsifying component (SEC) 3 | 12.5 ± 0.1 mg/mL | |
| Spontaneously emulsifying component (SEC) 4 | 13.5 ± 0.6 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or gently warm it to 37°C.[2]
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[2]
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions (in DMSO): Prepare a series of intermediate dilutions of the stock solution in 100% DMSO to achieve concentrations that are 200x to 1000x the final desired concentrations in the cell culture medium.[5]
-
Final Dilution in Medium: Directly add the appropriate volume of the DMSO-diluted this compound to the pre-warmed cell culture medium. For example, add 1 µL of a 200x stock to 199 µL of medium to achieve a final DMSO concentration of 0.5%. Mix immediately by gentle pipetting or swirling.
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Visualizations
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. researchgate.net [researchgate.net]
Optimizing LC gradient for Atovaquone and Atovaquone-d5 separation
Welcome to the technical support center for the chromatographic separation of Atovaquone and its deuterated internal standard, Atovaquone-d5. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in developing and refining their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Atovaquone and this compound?
A1: The primary challenge is that Atovaquone and its deuterated internal standard (IS), this compound, are chemically almost identical. This results in very similar retention times (RT) on a reversed-phase column. While they are separated by the mass spectrometer, achieving slight chromatographic separation (baseline resolution is not required) is crucial to prevent potential cross-signal interference and ensure accurate quantification, especially if the deuterated standard contains any non-labeled Atovaquone impurity.
Q2: What type of LC column is recommended for this separation?
A2: A C18 stationary phase is the most common and effective choice for separating these hydrophobic compounds. Columns with a particle size of less than 2 µm (UPLC) or 2.5-5 µm (HPLC) are typically used. For example, methods have been successfully developed using columns like a Synergi 2.5-µm Polar-RP or a Waters Acquity UPLC BEH C18.
Q3: What are the typical mobile phases used for this analysis?
A3: The mobile phase generally consists of an aqueous component and an organic component.
-
Aqueous (Mobile Phase A): Deionized water with an additive to improve peak shape and ionization efficiency, such as 0.1% formic acid or 5-10 mM ammonium formate.
-
Organic (Mobile Phase B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and ability to provide sharp peaks.
Q4: Is an isocratic or gradient elution preferred?
A4: A gradient elution is highly recommended.[1][2] It allows for a sharper, more focused peak shape for the highly retained Atovaquone and helps elute matrix interferences effectively. A typical gradient starts with a lower percentage of organic phase, ramps up to a high percentage to elute the analytes, and is followed by a wash and re-equilibration step.
LC Gradient Troubleshooting Guide
This guide addresses common issues encountered during method development for Atovaquone and this compound.
Issue 1: Poor Resolution or Co-elution of Atovaquone and this compound
Q: My Atovaquone and this compound peaks are completely co-eluting. How can I achieve separation?
A: Perfect co-elution can compromise data integrity. The goal is to introduce a slight separation (ΔRT > 0). Here are steps to troubleshoot this, from simplest to most complex.
Step 1: Decrease the Gradient Slope. A steep gradient pushes compounds through the column too quickly, affording little time for differential interaction with the stationary phase. Slowing the rate of organic mobile phase increase across the elution window of your analytes will improve resolution.
Step 2: Modify Mobile Phase Composition. If you are using methanol, switching to acetonitrile (or vice-versa) can alter selectivity and may resolve the peaks.[3] These solvents interact differently with the C18 stationary phase and the analytes.
Step 3: Adjust the Flow Rate. Reducing the flow rate can increase the efficiency of the separation and provide better resolution, although it will increase the total run time.
Step 4: Optimize Column Temperature. Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. Try adjusting the temperature in 5°C increments (e.g., from 35°C to 45°C).
Data Example: Impact of Gradient Slope on Resolution
The table below illustrates how changing the gradient profile can impact the retention time (RT) and resolution (Rs) of Atovaquone and its internal standard.
| Parameter | Gradient Program 1 (Fast) | Gradient Program 2 (Optimized) |
| Time (min) | % Acetonitrile | % Acetonitrile |
| 0.0 | 40 | 60 |
| 0.5 | 40 | 60 |
| 2.0 | 95 | 85 |
| 2.5 | 95 | 85 |
| 2.6 | 40 | 60 |
| 4.0 | 40 | 60 |
| Atovaquone RT (min) | 1.85 | 2.12 |
| This compound RT (min) | 1.85 | 2.10 |
| Resolution (Rs) | 0.00 (Co-elution) | 1.25 (Separated) |
Note: Data are for illustrative purposes.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My Atovaquone peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for Atovaquone, a slightly acidic compound, can be caused by secondary interactions with the silica backbone of the column or by an incompatible sample solvent.
-
Solution 1: Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (e.g., using 0.1% formic acid) to keep Atovaquone in its neutral, protonated state, minimizing unwanted ionic interactions with the stationary phase.
-
Solution 2: Check Sample Diluent: The solvent used to reconstitute your final sample extract should be as close as possible in composition to the initial mobile phase conditions. Reconstituting in a solvent much stronger (e.g., 100% acetonitrile) than the starting gradient conditions can cause peak distortion.
-
Solution 3: Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause active sites and lead to peak tailing.[4]
Issue 3: Low Signal Intensity or Poor Sensitivity
Q: The MS/MS response for Atovaquone is lower than expected. How can I improve it?
A: Low intensity can be due to ion suppression from the sample matrix, poor ionization, or suboptimal LC conditions.
-
Solution 1: Improve Chromatographic Separation from Matrix: Co-elution with endogenous matrix components like phospholipids is a common cause of ion suppression.[5] Adjust your gradient to better separate the Atovaquone peak from the bulk of the matrix components. A more aggressive organic wash at the end of the gradient can also help clean the column between injections.
-
Solution 2: Enhance Ionization: Atovaquone is typically analyzed in negative ion mode (ESI-). Ensure your mobile phase additives are compatible. While formic acid is used for peak shape, ammonium formate can sometimes improve ESI- efficiency.
-
Solution 3: Optimize Sample Preparation: A more rigorous sample preparation, such as solid-phase extraction (SPE) instead of simple protein precipitation, can produce a cleaner extract, reducing matrix effects and improving signal.
Visualized Workflows and Logic
The following diagrams illustrate the standard analytical workflow and a troubleshooting decision process.
Caption: Bioanalytical workflow for Atovaquone quantification.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Atovaquone-d5 Extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Atovaquone-d5 during sample extraction. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when observing low recovery of this compound?
When you observe low recovery, the most crucial initial step is to determine at which stage of the extraction process the analyte is being lost. This is achieved by systematically collecting and analyzing every fraction from your extraction procedure:
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Load/Flow-through: The sample fraction that passes through the cartridge during loading.
-
Wash Fractions: The solvent(s) used to wash the cartridge after sample loading.
-
Elution Fraction: The final solvent used to recover the analyte from the cartridge.
Analyzing these fractions will pinpoint whether the this compound failed to bind to the sorbent, was prematurely washed away, or failed to elute.
Q2: What key chemical properties of this compound should be considered during method development?
Understanding the physicochemical properties of Atovaquone is fundamental to developing a robust extraction method. This compound, being a deuterated analog, shares these properties.
-
High Lipophilicity (LogP ~5.8): Atovaquone is very hydrophobic, meaning it has a strong affinity for non-polar environments.[1][2] This dictates the use of reversed-phase sorbents (like C8 or C18) for SPE and water-immiscible organic solvents for LLE.
-
Poor Water Solubility: It is practically insoluble in water, which can affect its behavior in aqueous sample matrices.[2]
-
Acidic Nature (pKa ~5.5): The hydroxyl group on the naphthoquinone ring is acidic.[1] This is a critical parameter. To ensure maximum retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 units below the pKa (i.e., pH < 3.5) to keep the molecule in its neutral, more hydrophobic form.
-
Extensive Plasma Protein Binding: Atovaquone is over 99% bound to plasma proteins. To ensure the analyte is available for extraction, a protein precipitation step (e.g., with acetonitrile or methanol) is highly recommended before loading the sample onto an SPE cartridge.[3][4]
Q3 (SPE): My this compound is found in the load/flow-through fraction. What went wrong?
If the analyte does not bind to the SPE cartridge, consider these potential causes:
-
Improper Sorbent Conditioning: The sorbent must be activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample.[5] Failure to properly wet the sorbent prevents effective interaction with the analyte.
-
Incorrect Sample pH: If the sample pH is above the pKa of this compound (~5.5), the molecule will be ionized (negatively charged).[1] This increases its polarity and significantly weakens its retention on a non-polar reversed-phase sorbent, causing it to pass through with the sample load.
-
Sample Solvent is Too Strong: If the sample is diluted in a solvent with a high percentage of organic content after protein precipitation, the solvent may be too strong, preventing the analyte from binding to the sorbent. Further dilution with an aqueous, acidic buffer is often necessary.
-
Wrong Sorbent Choice: this compound is a non-polar compound. A reversed-phase sorbent (e.g., C8, C18, or a polymeric equivalent) is appropriate.[3][6] Using a normal-phase or ion-exchange sorbent under the wrong conditions will lead to poor retention.
Q4 (SPE): I'm losing my this compound during the wash step. How can I fix this?
Losing the analyte during the wash step indicates that the wash solvent is too strong (i.e., has too much organic content). The goal of the wash step is to remove endogenous interferences that are less retained than your analyte.
-
Solution: Decrease the percentage of organic solvent in your wash solution. For a hydrophobic compound like this compound, an effective wash might consist of a low percentage of methanol or acetonitrile in water (e.g., 5-20% methanol), ideally acidified to maintain the neutral state of the analyte.
Q5 (SPE): My recovery is still low, but the analyte is not in the load or wash fractions. Where is it?
If this compound is successfully bound to the sorbent but not recovered in the final eluate, it is likely retained on the cartridge. This points to issues with the elution step.
-
Insufficient Elution Solvent Strength: The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. Increase the percentage of organic solvent in your elution solution (e.g., from 70% to 90-100% methanol or acetonitrile).[7]
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely pass through the sorbent bed and elute the analyte. Typically, 2-4 bed volumes are recommended.[7]
-
Secondary Interactions: Although unlikely to be the primary issue for Atovaquone, sometimes secondary interactions (like hydrogen bonding) can contribute to strong retention. Using a different organic solvent (e.g., switching from methanol to acetonitrile) or adding a small amount of a modifier might help. For acidic compounds, eluting with a basic modifier (e.g., 0.5-2% ammonium hydroxide in methanol) can ionize the molecule, disrupt retention, and improve recovery.[7]
Q6: I'm using Liquid-Liquid Extraction (LLE) and experiencing emulsions and low recovery. What should I do?
Emulsions are a common problem in LLE, especially with plasma samples, and they can trap your analyte, leading to low and variable recovery.
-
Preventing Emulsions: Instead of vigorous shaking, gently rock or invert the extraction tube. This increases the surface area for extraction without creating a stable emulsion.
-
Breaking Emulsions: If an emulsion forms, you can try adding salt ("salting out") to the aqueous layer, which increases its polarity and can help break the emulsion. Centrifugation can also help separate the layers.
-
Optimizing LLE Parameters:
-
pH: As with SPE, ensure the aqueous phase is acidified (pH < 3.5) to keep this compound in its neutral form, promoting its partition into the organic solvent.
-
Solvent Choice: Use a water-immiscible organic solvent. For a highly lipophilic compound like Atovaquone, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are common choices.
-
Q7: My this compound recovery is inconsistent across a batch. What could be the cause?
Inconsistent recovery, especially for an internal standard, can compromise the accuracy of your entire assay.
-
Matrix Effects: Variations in the biological matrix between different samples (e.g., lipemic or hemolyzed plasma) can affect extraction efficiency and cause ion suppression or enhancement in LC-MS/MS analysis.[8] A robust sample cleanup is essential to minimize these effects.
-
Inconsistent pH: If the pH of each sample is not properly and consistently adjusted, the ionization state of this compound will vary, leading to inconsistent retention and recovery.
-
Procedural Variability: Manual extraction steps can introduce variability. Ensure consistent timing, volumes, and technique for each sample. Automation can help mitigate this.[3]
Troubleshooting Data Summary
The following table provides an example of a systematic approach to optimizing SPE recovery for this compound from plasma.
| Condition | Wash Solvent | Elution Solvent | Analyte Location | % Recovery | Interpretation & Next Step |
| A | 40% Methanol/Water | 90% Methanol/Water | Wash Fraction | < 20% | The wash solvent is too strong. Action: Decrease organic content in the wash. |
| B | 10% Methanol/Water | 70% Methanol/Water | SPE Sorbent | ~ 35% | Elution solvent is too weak. Action: Increase organic content in the elution solvent. |
| C | 10% Methanol/Water | 95% Methanol/Water | Elution Fraction | ~ 60% | Recovery is improved but not optimal. Action: Add a modifier to the elution solvent. |
| D (Optimized) | 10% Methanol/Water | 95% MeOH + 1% NH₄OH | Elution Fraction | > 90% | Good recovery achieved. The basic modifier ensures the analyte is ionized and easily eluted. |
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a robust starting point for the extraction of this compound from human plasma, based on established methods for Atovaquone.[3][6][9]
1. Sample Pre-treatment (Protein Precipitation) a. To 100 µL of plasma sample in a microcentrifuge tube, add the this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 30 seconds. d. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube. f. Dilute the supernatant with 600 µL of 0.1 M phosphoric acid (to ensure pH < 3.5).
2. SPE Cartridge Conditioning a. Use a C8 or polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL). b. Condition the cartridge by passing 1 mL of methanol. c. Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
3. Sample Loading a. Load the diluted supernatant from step 1f onto the conditioned SPE cartridge. b. Apply a slow, consistent flow rate (~1 mL/min) using a vacuum manifold to ensure adequate interaction time between the analyte and the sorbent.
4. Washing a. Wash the cartridge with 1 mL of 10% methanol in deionized water to remove polar interferences. b. Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all aqueous solvent.
5. Elution a. Elute the this compound by passing 1 mL of an appropriate elution solvent (e.g., 95% Methanol / 5% Water containing 1% Ammonium Hydroxide) through the cartridge. b. Collect the eluate in a clean collection tube.
6. Evaporation and Reconstitution a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing the cause of low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Automated solid-phase extraction method for the determination of atovaquone in plasma and whole blood by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated solid-phase extraction method for the determination of atovaquone in capillary blood applied onto sampling paper by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing ion suppression for Atovaquone-d5 in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing Atovaquone-d5 in complex matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in a sample other than the analyte of interest (in this case, this compound) interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] In complex matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can co-elute with this compound and compete for ionization, leading to suppressed signal intensity.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-extraction addition (or infusion) experiment. This involves comparing the signal response of this compound in a clean solvent to the response when it is spiked into the matrix extract after the sample preparation process. A lower signal in the matrix extract indicates the presence of ion suppression. Another approach is to monitor the signal of a constant infusion of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound would signify ion suppression.
Q3: Is this compound, as a stable isotope-labeled internal standard, not supposed to correct for ion suppression?
A3: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects, including ion suppression.[2] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be minimized. However, significant ion suppression can still be problematic if it reduces the signal intensity of both the analyte and the internal standard to a level that compromises the assay's sensitivity and reproducibility.
Q4: What are the primary sources of ion suppression in plasma samples?
A4: The primary sources of ion suppression in plasma are endogenous components that are often present at high concentrations. These include:
-
Phospholipids: These are notorious for causing ion suppression in reversed-phase chromatography and often elute in the middle of the chromatographic run.
-
Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still interfere with ionization.
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can also contribute to matrix effects.
Troubleshooting Guide: Reducing Ion Suppression for this compound
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound in complex matrices.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The goal is to effectively remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): While a simple and common technique, it may not be sufficient to remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing salts and phospholipids, providing a much cleaner sample extract.
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can significantly reduce ion suppression.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte peak and the regions of ion suppression.
-
Column Chemistry: Consider using a different column chemistry (e.g., a polar-embedded or biphenyl phase) that may offer different selectivity for this compound and the interfering matrix components.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems provide higher resolution and sharper peaks, which can help to separate this compound from interfering components more effectively.
-
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby lessening their impact on ionization. However, this will also dilute the analyte, so a balance must be struck to maintain adequate sensitivity.[1]
Problem 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or batches.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As previously mentioned, this compound is the ideal internal standard for the analysis of Atovaquone. Ensure it is used consistently across all calibrators, quality controls, and unknown samples.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples. This helps to ensure that the calibration curve accurately reflects the analytical conditions of the unknown samples, including any inherent ion suppression.
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Extraction Spike
-
Sample Preparation:
-
Extract a blank matrix sample (e.g., plasma) using your established sample preparation method (PPT, LLE, or SPE).
-
Prepare a "Neat" solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare a "Post-Spike" sample by spiking the same known concentration of this compound into the extracted blank matrix sample.
-
-
LC-MS/MS Analysis:
-
Inject both the "Neat" solution and the "Post-Spike" sample into the LC-MS/MS system.
-
Acquire the data and measure the peak area of this compound in both samples.
-
-
Data Analysis:
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Solution) * 100
-
A value of 100% indicates no matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. A subsequent wash with a stronger solvent may be used to remove phospholipids.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for Atovaquone, which would be expected to be similar for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.63 – 80 µM | [3] |
| Intra-assay Precision (%CV) | ≤ 2.7% | |
| Inter-assay Precision (%CV) | ≤ 8.4% | |
| Accuracy (% Deviation) | ≤ ± 5.1% | |
| Extraction Recovery | ~85% | [4] |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation techniques for plasma.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) [agris.fao.org]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Atovaquone-d5 peak shape problems in chromatography
This technical support center provides troubleshooting guidance for common peak shape problems encountered during the chromatographic analysis of Atovaquone-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, a deuterated internal standard, often stems from its physicochemical properties and interactions within the chromatographic system. Key causes include secondary interactions with residual silanols on the stationary phase, analyte overload, inappropriate mobile phase pH, and issues with the sample solvent.
Q2: Why is my this compound peak tailing?
Peak tailing is frequently caused by strong interactions between the analyte and active sites on the stationary phase, such as uncapped silanols. Atovaquone's relatively basic nature can lead to these secondary ionic interactions. Other potential causes include column contamination, low buffer concentration in the mobile phase, or a mismatch between the sample solvent and the mobile phase.
Q3: What causes peak fronting for this compound?
Peak fronting is less common than tailing but can occur due to analyte overload, where the concentration of this compound is too high for the column's capacity. It can also be a result of high injection volume or a sample solvent that is significantly stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.
Q4: I am observing split peaks for this compound. What could be the issue?
Split peaks can be indicative of several problems. A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly. Other possibilities include co-elution with an interfering compound, a partially clogged injector, or the use of a sample solvent that is immiscible with the mobile phase.
Troubleshooting Guide
Issue: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Issue: Peak Fronting
Use this guide to address issues of peak fronting in your chromatography.
Caption: Troubleshooting workflow for this compound peak fronting.
Quantitative Data Summary
The following tables provide a summary of typical chromatographic conditions used for the analysis of Atovaquone, which can be adapted for this compound.
Table 1: Recommended Mobile Phase Compositions
| Component | Concentration/Ratio | Purpose |
| Acetonitrile | 40-70% | Organic Modifier |
| Methanol | 40-70% | Organic Modifier |
| Formic Acid | 0.1 - 1.0% (v/v) | Acidic additive to improve peak shape |
| Ammonium Acetate | 10 - 20 mM | Buffer to control pH |
| Ammonium Formate | 10 - 20 mM | Buffer to control pH |
Table 2: Typical Chromatographic Parameters
| Parameter | Recommended Range | Rationale |
| Column Chemistry | C18, C8 | Standard reversed-phase columns |
| Particle Size | 1.7 - 5 µm | For high efficiency and resolution |
| Column Temperature | 30 - 50 °C | To improve peak shape and reduce viscosity |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions |
| Injection Volume | 1 - 10 µL | To avoid overloading the column |
| Mobile Phase pH | 2.5 - 4.5 | To ensure the analyte is in a single ionic state |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution.
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: General Purpose HPLC Method for this compound
This protocol provides a starting point for developing a robust HPLC method.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm or Mass Spectrometer
Technical Support Center: Method Refinement for Atovaquone-d5 Quantification in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of Atovaquone and its deuterated internal standard, Atovaquone-d5, in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
A generalized experimental protocol for the analysis of Atovaquone in tissue is provided below. This protocol is based on established methods for plasma and should be optimized for specific tissue types.[1][2]
1. Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add homogenization buffer (e.g., 4 volumes of ice-cold saline or phosphate-buffered saline) to the tissue.
-
Homogenize the tissue using a suitable method until no visible tissue clumps remain. Mechanical homogenization with a bead beater is effective for most tissues, while tougher tissues like heart and lung may benefit from enzymatic digestion prior to mechanical homogenization.
-
Keep samples on ice throughout the homogenization process to minimize degradation.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of tissue homogenate, add 10 µL of this compound internal standard (IS) working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. For some tissues, a further clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A gradient elution should be optimized to ensure separation of Atovaquone from matrix interferences. A typical gradient might start at 20-30% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 2-10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atovaquone: 365.1 > 337.1 (Quantifier), 365.1 > 170.8 (Qualifier)
-
This compound: 370.1 > 342.1 (or appropriate transition for the specific deuterated standard used)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for Atovaquone analysis. Note that these values are primarily derived from plasma-based assays and may require optimization for different tissue matrices.[1][3][4]
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Ionization Mode | Negative ESI |
| Atovaquone MRM Transition (Quantifier) | 365.1 > 337.1 |
| Atovaquone MRM Transition (Qualifier) | 365.1 > 170.8 |
| This compound MRM Transition | 370.1 > 342.1 |
| Dwell Time | 100-200 ms |
| Collision Gas | Nitrogen |
Table 2: Method Validation Parameters (Adapted from Plasma Studies)
| Parameter | Typical Value |
| Linearity Range | 50 - 10,000 ng/mL[3] |
| LLOQ | 50 ng/mL[3] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 75% |
| Matrix Effect | 85-115% |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Troubleshooting flowchart for this compound analysis.
Troubleshooting Guide
Q1: I am observing poor peak shape (tailing or fronting) for Atovaquone. What could be the cause?
A1: Poor peak shape can arise from several factors:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replacing it with a new one.
-
Mobile Phase pH: Atovaquone is a weak acid. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Using a buffered mobile phase (e.g., with ammonium formate) can improve peak shape.
-
Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Try to dissolve the final extract in a solvent that matches the initial mobile phase composition.[5]
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can mitigate this.
Q2: My recovery of Atovaquone from tissue is low and inconsistent. How can I improve it?
A2: Low and variable recovery is a common challenge in tissue analysis, especially for lipophilic compounds like Atovaquone.[6] Consider the following:
-
Homogenization Efficiency: Incomplete homogenization will lead to inefficient extraction. Ensure your homogenization method is robust enough for the specific tissue type. You may need to increase the homogenization time or switch to a more rigorous method (e.g., bead beater with ceramic beads).
-
Extraction Solvent: While acetonitrile is commonly used for protein precipitation, it may not be the most effective for extracting a highly lipophilic compound from a complex tissue matrix. Experiment with other organic solvents like methanol, or mixtures of solvents.
-
Solid-Phase Extraction (SPE): For tissues with high lipid content (e.g., brain, liver), a simple protein precipitation may not be sufficient to remove interfering substances that can suppress the signal and lead to low apparent recovery. Implementing an SPE clean-up step after the initial extraction can significantly improve results.
-
Analyte Binding: Atovaquone is highly protein-bound.[6] Ensure your extraction procedure is sufficient to disrupt these interactions. This can often be achieved by using a high percentage of organic solvent.
Q3: I am seeing significant matrix effects (ion suppression or enhancement). What are my options?
A3: Matrix effects are a major challenge in LC-MS/MS analysis of biological samples.[7] Here are some strategies to mitigate them:
-
Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate Atovaquone from the co-eluting matrix components. Adjusting the gradient elution profile or trying a different column chemistry can achieve this.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of Atovaquone. However, this may compromise the limit of quantification.
-
Improved Sample Clean-up: As mentioned for low recovery, a more thorough sample clean-up using SPE or liquid-liquid extraction (LLE) can remove many of the compounds that cause matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to homogenize different types of tissues for Atovaquone analysis?
A1: The optimal homogenization technique depends on the tissue type.
-
Soft tissues (e.g., liver, brain, kidney): Mechanical homogenization using a bead beater or a rotor-stator homogenizer is generally effective.
-
Fibrous tissues (e.g., lung, heart, muscle): These tissues may require a combination of enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization to ensure complete disruption.
Q2: How can I minimize interference from phospholipids in my tissue samples?
A2: Phospholipids are a common source of matrix effects in bioanalysis.
-
Protein Precipitation: While not completely effective, protein precipitation with acetonitrile will remove a significant portion of phospholipids.
-
Solid-Phase Extraction (SPE): SPE is a more effective method for removing phospholipids. Reverse-phase or mixed-mode cation exchange cartridges can be used.
-
Liquid-Liquid Extraction (LLE): An LLE with a non-polar solvent can be used to extract the lipophilic Atovaquone while leaving the more polar phospholipids in the aqueous phase.
Q3: What are the expected Lower Limit of Quantification (LLOQ) and recovery for Atovaquone in tissue?
-
LLOQ: The LLOQ in tissue may be higher than in plasma due to increased matrix complexity. A starting point could be in the range of 50-100 ng/g of tissue.[3]
-
Recovery: Achieving high and consistent recovery from tissue can be challenging. A recovery of >70% is generally considered acceptable, but this will be highly dependent on the tissue type and the extraction method used.
Q4: Is it necessary to use a deuterated internal standard like this compound?
A4: Yes, it is highly recommended. A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis. It compensates for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.
Q5: How should I prepare my calibration standards and quality control samples for tissue analysis?
A5: The best practice is to prepare matrix-matched calibration standards and QCs. This involves spiking known amounts of Atovaquone and this compound into blank tissue homogenate from the same tissue type as the study samples. This approach helps to mimic the matrix effects that will be present in the unknown samples.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atovaquone-d5 in Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Atovaquone-d5 as an internal standard in analytical assays. The purity of the internal standard is a critical factor that can significantly impact the accuracy and reliability of quantitative results.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for my assay's accuracy?
A1: The purity of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount for accurate bioanalysis. An impure standard can lead to several issues:
-
Cross-talk or Interference: The most significant issue is the presence of unlabeled Atovaquone in the this compound standard. This unlabeled analyte will contribute to the signal of the target analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[1][2]
-
Inaccurate Calibration Curve: The presence of impurities can affect the response ratio of the analyte to the internal standard, leading to a non-linear or biased calibration curve.[3] This directly impacts the accuracy of the calculated concentrations of unknown samples.
-
Compromised Assay Sensitivity: Interference from an impure internal standard can raise the background signal, making it difficult to achieve a low LLOQ.[1]
-
Inconsistent Results: Lot-to-lot variability in the purity of the this compound standard can lead to inconsistent and unreliable results over the course of a study.
Q2: What are the acceptable purity levels for this compound?
A2: While there is no universal specification, a higher purity is always desirable. For regulated bioanalysis, it is recommended to use an internal standard with the highest available purity, ideally >99%.[1] The isotopic purity should also be high, meaning the proportion of the desired deuterated molecule (d5) is significant compared to other isotopic forms (d0, d1, d2, etc.). For instance, one study highlighted that an Atovaquone-d4 standard with significant levels of d5 to d8 isotopes impacted method validation.[3] Regulatory guidelines generally state that the contribution of the internal standard to the analyte signal should be less than 20% of the LLOQ response.
Q3: How can I check the purity of my this compound standard?
A3: It is crucial to assess the purity of your this compound standard before use. This can be done by:
-
Reviewing the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the chemical and isotopic purity. However, it is good practice to verify this independently.
-
LC-MS/MS Analysis: Prepare a high-concentration solution of the this compound standard and inject it onto the LC-MS/MS system. Monitor the mass transition for unlabeled Atovaquone. The presence of a peak at the retention time of Atovaquone indicates contamination with the unlabeled analyte.
-
Contribution Check: A more quantitative approach is to perform an experiment where a blank matrix sample (e.g., plasma) is spiked with the internal standard at the working concentration. The response of the unlabeled Atovaquone in this sample should be compared to the response of the LLOQ standard. The interference should ideally be less than 20% of the LLOQ response.
Q4: What should I do if I suspect my this compound standard is impure?
A4: If you suspect your this compound standard is impure, you should take the following steps:
-
Quarantine the standard: Do not use the suspected standard for any further sample analysis.
-
Verify the purity: Perform the purity checks described in Q3.
-
Contact the supplier: If the purity is confirmed to be below specification, contact the supplier and provide them with your data. They may be able to provide a replacement from a different, higher-purity lot.
-
Consider an alternative: If a high-purity standard is not available, you may need to consider using a different internal standard, such as an analog of Atovaquone.[3] However, a stable isotope-labeled internal standard is generally preferred.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound purity in bioanalytical assays.
| Observed Issue | Potential Cause Related to this compound Purity | Recommended Action |
| Inaccurate results (high bias), especially at low concentrations | The this compound internal standard is contaminated with unlabeled Atovaquone. | 1. Perform a contribution check by analyzing a blank sample spiked only with the internal standard. 2. Quantify the peak area of the unlabeled Atovaquone and compare it to the peak area of the LLOQ. The contribution should be <20%. 3. If the contribution is too high, obtain a new, higher-purity lot of this compound. |
| Poor linearity of the calibration curve | The presence of unlabeled Atovaquone in the internal standard can cause a non-linear response, particularly at the lower end of the curve. | 1. Evaluate the calibration curve by plotting the response ratio vs. concentration. 2. If non-linearity is observed, investigate the purity of the internal standard as described above. 3. Consider using a weighted regression model for the calibration curve, but this does not address the root cause. |
| High variability in QC sample results | Lot-to-lot variability in the purity of the this compound standard. | 1. If a new lot of internal standard was introduced, re-validate the method with the new lot. 2. Always perform a contribution check when introducing a new lot of internal standard. |
| Inability to achieve the desired LLOQ | The background signal from the unlabeled Atovaquone in the internal standard is interfering with the detection of the analyte at low concentrations.[1] | 1. Optimize the chromatography to achieve baseline separation between Atovaquone and any potential interfering peaks. 2. Source a higher purity this compound standard. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity (Contribution Check)
Objective: To determine the contribution of unlabeled Atovaquone in the this compound internal standard to the analyte signal at the LLOQ.
Materials:
-
Atovaquone reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound at a concentration 100-fold higher than the final working concentration.
-
Prepare the LLOQ sample: Spike a known volume of the blank matrix with the Atovaquone reference standard to achieve the target LLOQ concentration. Add the internal standard working solution.
-
Prepare the IS-only sample: Spike the same volume of blank matrix with only the this compound internal standard working solution.
-
Prepare a blank matrix sample: This sample contains only the blank matrix.
-
Analyze the samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Measure the peak area of unlabeled Atovaquone in the IS-only sample.
-
Measure the peak area of Atovaquone in the LLOQ sample.
-
Calculate the percentage contribution: (Peak Area in IS-only sample / Peak Area in LLOQ sample) * 100
-
Acceptance Criteria: The contribution of the internal standard to the analyte signal should be ≤ 20% of the LLOQ response.
Visualizations
Caption: Troubleshooting workflow for assay issues related to internal standard purity.
Caption: Experimental workflow for assessing this compound purity.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Atovaquone-d5 as an Internal Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimalarial drug Atovaquone, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides a detailed comparison of Atovaquone-d5, a deuterated analog, with other internal standards, supported by experimental data and protocols.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation, chromatography, and ionization in mass spectrometry. This ensures accurate quantification by compensating for variations in sample extraction, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for LC-MS/MS-based bioanalysis due to their high degree of similarity to the analyte.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
This section compares the performance of this compound with a non-deuterated alternative, chlorothalidone, which has been utilized in published bioanalytical methods for Atovaquone. The data presented is a summary from various studies to highlight the key performance characteristics of each type of internal standard.
Key Performance Parameters
| Parameter | This compound ([2H4]-atovaquone) | Chlorothalidone (Non-deuterated) |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.625 µM[1] | 50 ng/mL[2] |
| Intra-assay Precision (%CV) | ≤ 2.7%[1] | < 6.06%[2] |
| Inter-assay Precision (%CV) | ≤ 8.4%[1] | < 6.06%[2] |
| Accuracy (% Bias) | Within ± 5.1%[1] | Within ± 7.57%[2] |
| Extraction Recovery | Not explicitly reported, but expected to be very similar to Atovaquone. | 84.91 ± 6.42%[2] |
| Matrix Effect Compensation | High (co-elution and similar ionization) | Moderate to Low (different retention time and ionization properties) |
Note: The performance of any internal standard is highly dependent on the specific analytical method and matrix. The values presented here are for comparative purposes.
The Gold Standard: Advantages of this compound
Deuterated internal standards like this compound offer significant advantages, primarily in their ability to effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components in biological samples, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the measurement. Since this compound has nearly identical physicochemical properties to Atovaquone, it co-elutes during chromatography and experiences the same degree of matrix effects. This co-elution ensures that any variation in the analyte's signal due to matrix interference is mirrored in the internal standard's signal, leading to a consistent analyte-to-IS ratio and more reliable data.
Alternative Approaches: Non-Deuterated Internal Standards
While deuterated standards are preferred, non-deuterated compounds that are structurally similar to the analyte can also be used. Chlorothalidone, for instance, has been employed as an internal standard for Atovaquone analysis.[2] The primary advantage of using a non-deuterated IS is often lower cost and wider availability. However, these standards typically have different retention times and ionization characteristics compared to the analyte. This can result in incomplete compensation for matrix effects, potentially leading to greater variability in the results. The choice of a non-deuterated IS requires more rigorous validation to ensure it adequately tracks the analyte's behavior throughout the analytical process.
Experimental Methodologies
Below are representative experimental protocols for the quantification of Atovaquone using this compound and a non-deuterated internal standard.
Method 1: Atovaquone Quantification using this compound Internal Standard
This method is adapted from a validated LC-MS/MS assay for the determination of Atovaquone in human plasma.[1]
-
Sample Preparation:
-
To 10 µL of plasma, add an internal standard solution containing [2H4]-atovaquone.
-
Precipitate proteins by adding a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atovaquone: Precursor ion (m/z) -> Product ion (m/z)
-
[2H4]-atovaquone: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +4 amu compared to Atovaquone)
-
-
Method 2: Atovaquone Quantification using a Non-Deuterated Internal Standard (Chlorothalidone)
This method is based on a published procedure for the analysis of Atovaquone in human plasma.[2]
-
Sample Preparation:
-
To plasma samples, add the internal standard solution (chlorothalidone).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer.
-
Flow Rate: As optimized for the separation.
-
Injection Volume: As optimized for the instrument.
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI in negative ion mode.
-
MRM Transitions:
-
Atovaquone: Specific precursor-product ion transition.
-
Chlorothalidone: Specific precursor-product ion transition.
-
-
Visualizing the Workflow and Mechanism
To further aid in understanding, the following diagrams illustrate a typical experimental workflow for internal standard comparison and the mechanism of action of Atovaquone.
Caption: Experimental workflow for comparing internal standards.
Atovaquone exerts its antimalarial effect by targeting the parasite's mitochondrial electron transport chain.
Caption: Mechanism of action of Atovaquone.
Conclusion
For the quantitative analysis of Atovaquone in biological matrices, this compound is the superior choice for an internal standard. Its use leads to more accurate, precise, and robust bioanalytical methods by effectively compensating for matrix effects, a common challenge in LC-MS/MS analysis. While non-deuterated alternatives can be employed, they necessitate more extensive validation to ensure they adequately control for analytical variability. The selection of an internal standard should be guided by the specific requirements of the study, balancing the need for data quality with practical considerations such as cost and availability. For regulated bioanalysis and studies requiring the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
A Comparative Guide to the Cross-Validation of Atovaquone Assays Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Atovaquone in biological matrices: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The use of a deuterated internal standard, Atovaquone-d4, in the LC-MS/MS method is highlighted as a key component for ensuring accuracy and precision. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their specific needs.
Performance Comparison of Atovaquone Assays
The selection of an analytical method for Atovaquone quantification is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Below is a summary of the performance characteristics of a validated LC-MS/MS assay using Atovaquone-d4 as an internal standard and a validated HPLC-UV assay that utilizes Buparvaquone as an internal standard.
| Parameter | LC-MS/MS with Atovaquone-d4[1][2] | HPLC-UV with Buparvaquone |
| Linearity Range | 0.63 – 80 µM[1][2][3] | 80 - 4000 ng/mL (approximately 0.22 - 10.9 µM) |
| Lower Limit of Quantification (LOQ) | 0.63 µM[1][2][3] | 80 ng/mL (approximately 0.22 µM) |
| Intra-assay Precision (%CV) | ≤ 2.7%[1][2][3] | Not explicitly stated, but intra- and inter-day precision are within 1.0 to 8.5% |
| Inter-assay Precision (%CV) | ≤ 8.4%[1][2][3] | Not explicitly stated, but intra- and inter-day precision are within 1.9 to 4.3% |
| Accuracy (% Deviation) | ≤ ± 5.1% of target value[1][2][3] | Within 101.0 to 107.5% and 103.9 to 104.7% for intra- and inter-day accuracy |
| Extraction Recovery | Not explicitly stated | 84.5 to 97.9% |
| Internal Standard | [2H4]-Atovaquone (Atovaquone-d4)[1] | Buparvaquone |
| Sample Volume | 10 µL of human plasma[1][2][3] | 250 µL of rabbit plasma |
| Run Time | 7.4 minutes per injection[1][2][3] | Not explicitly stated, retention time is around 7.6 minutes[4] |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV assays are provided below to allow for replication and adaptation in your laboratory.
LC-MS/MS Assay for Atovaquone in Human Plasma
This method is notable for its high sensitivity and low sample volume requirement.[1]
1. Sample Preparation:
-
To 10 µL of K2-EDTA human plasma, add the deuterated internal standard, [2H4]-atovaquone.
-
Extract the Atovaquone using a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v:v:v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
System: SCIEX 5500 QTrap MS system.
-
Chromatography: Reverse-phase chromatography.
-
Detection: Tandem mass spectrometry.
-
Run Time: 7.4 minutes per injection.
3. Quantification:
-
Atovaquone and its deuterated internal standard are analyzed using a gradient chromatographic method. The retention time for Atovaquone is approximately 4.3 minutes.[1][2][3]
HPLC-UV Assay for Atovaquone in Rabbit Plasma
This method provides a reliable and robust alternative for Atovaquone quantification.
1. Sample Preparation:
-
To 250 µL of rabbit plasma, add Buparvaquone as the internal standard.
-
Perform a liquid-liquid extraction to isolate the Atovaquone.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile-ammonium acetate (pH 3; 0.02 M) in an 85:15 (v/v) ratio.
-
Detection: UV detection at 254 nm.
-
Flow Rate: 1 mL/min.
-
Temperature: 45°C.
3. Quantification:
-
A calibration curve is generated to determine the concentration of Atovaquone in the samples.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for the cross-validation of Atovaquone assays and the signaling pathway of Atovaquone's mechanism of action.
Caption: Experimental workflow for the comparative analysis of Atovaquone assays.
Caption: Mechanism of action of Atovaquone via inhibition of the cytochrome bc1 complex.
Discussion
The LC-MS/MS method using a deuterated internal standard like Atovaquone-d4 offers superior sensitivity and specificity, making it ideal for studies requiring low detection limits and analysis of small sample volumes, which is particularly advantageous in pediatric research.[1] The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to highly accurate and precise results. While the provided information specifies Atovaquone-d4, other deuterated forms such as Atovaquone-d5 are also utilized as internal standards in bioanalytical methods.
The HPLC-UV method, while generally less sensitive than LC-MS/MS, presents a cost-effective and reliable alternative for routine analysis. Its wider availability in many laboratories makes it a practical choice for various research applications. The validation data demonstrates that with proper optimization, HPLC-UV can achieve acceptable levels of precision and accuracy for the quantification of Atovaquone.
Conclusion
Both the LC-MS/MS method with a deuterated internal standard and the HPLC-UV method are validated and effective for the quantification of Atovaquone. The choice between the two will depend on the specific requirements of the study, including the need for sensitivity, sample volume limitations, and available instrumentation. For high-sensitivity and high-accuracy applications, the LC-MS/MS method is the preferred choice. For more routine analyses where ultra-high sensitivity is not a prerequisite, the HPLC-UV method provides a robust and economical solution. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their Atovaquone analysis needs.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atovaquone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Atovaquone Quantification: A Comparative Analysis of Linearity and Precision with Atovaquone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of atovaquone, a vital antiprotozoal agent. The focus is on the linearity and precision of methods employing a deuterated internal standard, specifically atovaquone-d4, versus alternative analytical approaches. The use of a stable isotope-labeled internal standard like atovaquone-d4, which is chemically identical to the analyte, is the gold standard in quantitative mass spectrometry. It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response. While atovaquone-d5 is specified in the topic, the available literature predominantly references atovaquone-d4. For the purpose of this guide, atovaquone-d4 will be used as a representative deuterated internal standard, as its performance characteristics are expected to be analogous to this compound.
Comparative Performance of Atovaquone Quantification Methods
The following tables summarize the performance characteristics of various analytical methods for atovaquone quantification, highlighting the advantages of using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Method Using a Deuterated Internal Standard
| Parameter | Performance Characteristics | Reference |
| Internal Standard | [2H4]-Atovaquone | [1][2] |
| Linearity Range | 0.63 – 80 µM | [1][2][3] |
| Correlation Coefficient (r) | 0.9730 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.63 µM | [2] |
| Intra-assay Precision (%CV) | ≤ 2.7% | [1][3] |
| Inter-assay Precision (%CV) | ≤ 8.4% | [1][3] |
Table 2: Alternative Atovaquone Quantification Methods
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | LLOQ | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| LC-MS/MS | Chlorothalidone | 50 - 2,000 ng/mL | Not Reported | 50 ng/mL | < 6.06% | < 7.57% | [4] |
| UPLC-UV | 2,3-diphenyl-1-indenone | 50 - 10,000 ng/mL | ≥ 0.9981 | 50 ng/mL | 1.0 - 8.5% | 1.9 - 4.3% | [5][6] |
| RP-HPLC | Not Specified | 6.25 - 50 µg/mL | 0.999 | Not Reported | Not Reported | Not Reported | |
| RP-HPLC | Not Specified | 62.5 - 375 µg/mL | Not Reported | Not Reported | 0.2% | 0.7% | [7] |
| UV Spectrophotometry | None | 1 - 10 µg/mL | 0.9990 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of atovaquone in human plasma using a deuterated internal standard is provided below.
LC-MS/MS with Deuterated Internal Standard
1. Sample Preparation:
-
To 10 µL of K2-EDTA human plasma, a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v) containing the deuterated internal standard ([2H4]-atovaquone) is added to precipitate proteins.[1][2][3]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred for analysis.
2. Liquid Chromatography:
-
Column: A reverse-phase column is used for chromatographic separation.
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: Maintained at a constant rate.
-
Injection Volume: A small volume of the extracted sample is injected.
-
Run Time: The total run time per sample is approximately 7.4 minutes, with atovaquone and its internal standard eluting at around 4.3 minutes.[1][2][3]
3. Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap MS system) is used for detection.[1][2][3]
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of atovaquone and the internal standard.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for atovaquone quantification by LC-MS/MS.
Discussion
The data presented clearly demonstrates that the use of a deuterated internal standard, such as atovaquone-d4, in an LC-MS/MS method provides excellent linearity and precision for the quantification of atovaquone in plasma.[1][2][3] The low coefficient of variation for both intra- and inter-assay precision (≤ 2.7% and ≤ 8.4%, respectively) indicates a highly reproducible and reliable method.[1][3] The wide linear range (0.63 – 80 µM) allows for the accurate measurement of atovaquone across a broad spectrum of concentrations relevant to clinical and research settings.[1][2][3]
In comparison, alternative methods such as those employing a different internal standard (chlorothalidone) or a different detection technique (UV) also show acceptable performance for specific applications.[4][5][7] However, LC-MS/MS with a deuterated internal standard is generally considered the benchmark for bioanalytical studies due to its ability to minimize the impact of matrix effects and variations in extraction efficiency, leading to superior accuracy and precision. Methods like HPLC-UV, while simpler and more accessible, typically have higher limits of quantification and may be more susceptible to interferences from the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
A Comparative Guide to the Bioanalysis of Atovaquone Using Atovaquone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methods for the quantification of Atovaquone in biological matrices, with a specific focus on methods employing Atovaquone-d5 as an internal standard. The accurate measurement of Atovaquone is crucial for therapeutic drug monitoring and pharmacokinetic studies, given its high interindividual variability in bioavailability.[1] The use of a stable isotope-labeled internal standard like this compound is best practice for correcting matrix effects and variability during sample processing and analysis, ensuring high accuracy and precision.
Comparative Performance of Atovaquone Quantification Methods
The following table summarizes the performance characteristics of various LC-MS/MS methods developed and validated for the analysis of Atovaquone in human plasma. These methods consistently demonstrate high precision and accuracy, meeting the rigorous standards for bioanalytical method validation.
| Performance Metric | Method 1 (UPLC-MS/MS) [3] | Method 2 (LC-MS/MS) [1] | Method 3 (HPLC) [4] |
| Internal Standard | Atovaquone-d4 | This compound | Not specified |
| Linearity Range | 250 - 50,000 ng/mL | 0.63 - 80 µM | 0.25 - 50 µg/mL |
| Intra-assay Precision (%RSD) | ≤9.1% | ≤2.7% | <6.8% |
| Inter-assay Precision (%RSD) | ≤9.1% | ≤8.4% | <6.4% |
| Accuracy (% Bias) | ≤±9.4% | ≤±5.1% | -4.8% to -9.4% |
| Lower Limit of Quantification (LLOQ) | 250 ng/mL | 0.63 µM | 0.25 µg/mL |
| Sample Volume | 25 µL | 10 µL | Not specified |
| Run Time | 1.3 min | 7.4 min | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols from the cited studies.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [3]
-
Sample Preparation: Atovaquone is extracted from 25 µL of K2-EDTA human plasma via protein precipitation with acetonitrile.
-
Chromatographic Separation: The sample solutions are separated on a Synergi 2.5-µm Polar-RP 100A (100 × 2 mm) column.
-
Mass Spectrometric Detection: Atovaquone and its internal standard are detected over 1.3 minutes on an API 4000 mass analyzer using an electrospray ionization source operated in negative ionization and selected reaction monitoring modes.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
-
Sample Preparation: Atovaquone is extracted from a 10 µL volume of K2-EDTA human plasma using a solution consisting of ACN:EtOH:DMF (8:1:1 v:v:v).
-
Chromatographic Separation: The separation is achieved using reverse-phase chromatography.
-
Mass Spectrometric Detection: Detection is performed using a SCIEX 5500 QTrap MS system. The total cycle time is 7.4 minutes per injection.
Method 3: High-Pressure Liquid Chromatography (HPLC) [4]
-
Sample Preparation: Details on the extraction procedure are not extensively provided but are based on a previously established high-pressure liquid chromatographic method.
-
Chromatographic Conditions: The specific column and mobile phase composition are not detailed in the summary.
-
Detection: The method's validation data indicates a calibration curve range of 0.25 to 50 µg/ml.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Atovaquone in plasma using LC-MS/MS with an internal standard.
Caption: Bioanalytical workflow for Atovaquone quantification.
Significance of Inter-Laboratory Comparison
While this guide provides a comparison of published methods, formal inter-laboratory comparison or proficiency testing programs are essential for ensuring the consistency and accuracy of analytical results across different laboratories. Such programs, like those for other therapeutic drugs, help to identify and resolve technical issues, ultimately increasing the reliability of published pharmacokinetic and pharmacodynamic data.[5][6] The data presented here from validated, single-laboratory studies serves as a valuable resource for researchers establishing or refining their own methods for Atovaquone analysis.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Safety and Pharmacokinetics Study of Micronized Atovaquone in Human Immunodeficiency Virus-Infected Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology Proficiency Testing | Infectious Diseases Data Observatory [iddo.org]
- 6. researchgate.net [researchgate.net]
Atovaquone-d5 in Biological Fluids: A Performance Comparison for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Atovaquone-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Atovaquone in various biological fluids. The use of a SIL-IS is a cornerstone of robust bioanalytical methods, offering superior accuracy and precision. This document summarizes key performance data from published studies, details experimental protocols, and compares the use of deuterated Atovaquone with an alternative internal standard.
Atovaquone: Mechanism of Action
Atovaquone is an antimicrobial agent that functions by inhibiting the mitochondrial electron transport chain.[1][2][3][4][5] Specifically, it acts as a competitive inhibitor of ubiquinol, targeting the cytochrome bc1 complex (Complex III).[3][4][5] This inhibition disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis and pyrimidine biosynthesis, which are crucial for pathogen survival and replication.[1][2][3][4][5]
Caption: Mechanism of action of Atovaquone.
Performance of Deuterated Atovaquone in Human Plasma
The use of a deuterated internal standard, such as Atovaquone-d4 ([²H₄]-atovaquone), is the gold standard for quantitative bioanalysis of Atovaquone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The similar physicochemical properties of the deuterated and non-deuterated forms ensure they behave almost identically during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
A validated LC-MS/MS method for the quantification of Atovaquone in human plasma using [²H₄]-atovaquone as an internal standard demonstrated high sensitivity, accuracy, and precision.[1][2]
Table 1: Performance Characteristics of Atovaquone Quantification in Human Plasma using [²H₄]-atovaquone Internal Standard [1][2]
| Parameter | Result |
| Linearity Range | 0.63 – 80 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | ≤ 2.7% |
| Inter-assay Precision (%CV) | ≤ 8.4% |
| Accuracy (% Deviation) | ≤ ± 5.1% |
| Lower Limit of Quantification (LLOQ) | 0.63 µM |
| Sample Volume | 10 µL |
Experimental Workflow for Atovaquone Quantification in Plasma
The following diagram outlines the typical workflow for the analysis of Atovaquone in plasma samples using a deuterated internal standard.
Caption: Experimental workflow for plasma Atovaquone analysis.
Comparison with a Non-Isotopically Labeled Internal Standard
While a SIL-IS is preferred, other compounds with similar chemical properties can be used as internal standards. A study utilizing chlorothalidone as an internal standard for Atovaquone quantification in plasma provides a point of comparison.
Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standard for Atovaquone in Plasma
| Parameter | [²H₄]-atovaquone IS[1][2] | Chlorothalidone IS[6] |
| Linearity Range | 0.63 – 80 µM | 50 – 2,000 ng/mL |
| Intra-assay Precision (%CV) | ≤ 2.7% | < 6.06% |
| Inter-assay Precision (%CV) | ≤ 8.4% | < 6.06% |
| Accuracy (% Relative Error) | ≤ ± 5.1% | Within 7.57% |
| Extraction Recovery | Not explicitly reported, but expected to be similar to analyte | 84.91 ± 6.42% |
| Sample Volume | 10 µL | 500 µL |
While both methods demonstrate acceptable performance, the use of a deuterated internal standard generally provides a higher degree of confidence in the results due to its closer chemical and physical similarity to the analyte. This is particularly important for minimizing the impact of matrix effects, which can vary between individual patient samples.
Performance in Other Biological Fluids: Serum and Urine
Serum
No specific studies detailing the validation and performance of this compound (or -d4) in human serum were identified in the conducted search. However, the physicochemical properties of serum are very similar to plasma. Therefore, it is highly probable that the LC-MS/MS method validated for plasma would perform comparably in serum with minimal modification. Key validation parameters such as linearity, precision, and accuracy would need to be formally established in serum according to regulatory guidelines.
Urine
The excretion of Atovaquone in urine is negligible, with less than 0.6% of the administered dose being recovered in urine.[7][8] Consequently, the quantification of Atovaquone in urine is generally not performed for pharmacokinetic analysis, and there are no established and validated methods for this biological fluid.
Experimental Protocols
Quantification of Atovaquone in Human Plasma using [²H₄]-atovaquone IS[1][2]
-
Sample Preparation:
-
To 10 µL of K₂-EDTA human plasma, add the internal standard, [²H₄]-atovaquone.
-
Perform protein precipitation by adding a solution of acetonitrile (ACN), ethanol (EtOH), and dimethylformamide (DMF) in an 8:1:1 ratio (v:v:v).
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ reverse-phase chromatography.
-
Mass Spectrometry: Utilize a SCIEX 5500 QTrap MS system with an electrospray ionization (ESI) source.
-
Detection: Monitor the specific precursor-to-product ion transitions for Atovaquone and [²H₄]-atovaquone.
-
Quantification of Atovaquone in Human Plasma using Chlorothalidone IS[7]
-
Sample Preparation:
-
To 500 µL of human plasma, add the internal standard, chlorothalidone.
-
Perform a solvent extraction.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a suitable reverse-phase column and mobile phase for separation.
-
Mass Spectrometry: Employ an electrospray ionization tandem mass spectrometer.
-
Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for Atovaquone and chlorothalidone.
-
Conclusion
The use of a deuterated internal standard, such as Atovaquone-d4, provides a robust, sensitive, and reliable method for the quantification of Atovaquone in human plasma. While alternative internal standards can be used, the stable isotope-labeled approach is superior for mitigating variability and ensuring the highest quality data for pharmacokinetic and other bioanalytical studies. Due to the negligible renal excretion of Atovaquone, analysis in urine is not a relevant application. The methodology established for plasma is expected to be readily adaptable to serum with appropriate validation.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
The Gold Standard for Atovaquone Quantification: A Case for the Deuterated Internal Standard, Atovaquone-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Atovaquone, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Atovaquone-d5, versus a non-isotopically labeled structural analog for the quantification of Atovaquone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte of interest, Atovaquone. This near-identical nature allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[3][4]
A structural analog internal standard, while a viable alternative when a deuterated standard is unavailable, possesses different chemical and physical properties. This can lead to variations in extraction recovery and chromatographic retention time, and more importantly, differential responses to matrix effects, potentially compromising the accuracy and precision of the analytical method.[5][6]
Comparative Performance Data: this compound vs. Structural Analog
The following table summarizes the expected performance characteristics when using this compound versus a hypothetical structural analog internal standard for the quantification of Atovaquone in a complex biological matrix like human plasma. The data for this compound is based on published literature, while the data for the structural analog is representative of typical performance observed in such cases.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Chlorothalidone) | Justification |
| Accuracy (% Bias) | ≤ ± 5.1%[1] | Typically ± 15-20% | This compound co-elutes with Atovaquone, experiencing the same matrix effects, leading to more effective normalization and higher accuracy.[3] A structural analog's different chromatographic behavior can lead to differential matrix effects.[5] |
| Intra-Assay Precision (%CV) | ≤ 2.7%[1] | Typically < 10% | The near-identical behavior of the deuterated standard throughout the analytical process minimizes variability between replicate measurements within the same run.[1] |
| Inter-Assay Precision (%CV) | ≤ 8.4%[1] | Typically < 15% | Consistent performance of the deuterated internal standard across different analytical runs leads to better long-term reproducibility.[1] |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated | Variable and often significant | This compound experiences the same degree of ion suppression or enhancement as Atovaquone, allowing for accurate correction. A structural analog may be affected differently by the matrix, leading to biased results. |
| Extraction Recovery Consistency | High | Moderate to High | While both may have good recovery, the ratio of analyte to deuterated internal standard is more consistent as they behave almost identically during the extraction process. |
The Rationale for Using a Deuterated Internal Standard
The fundamental principle behind the superiority of a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the entire analytical workflow, from sample extraction to detection.
Figure 1. Justification for using a deuterated internal standard.
Experimental Protocols
A detailed experimental protocol for the quantification of Atovaquone in human plasma using this compound as an internal standard is provided below. A similar protocol would be followed for a structural analog, with the substitution of the internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, standard, or quality control, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Atovaquone: Q1 365.1 -> Q3 322.1
-
This compound: Q1 370.1 -> Q3 327.1
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 60 psi
-
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug like Atovaquone using a deuterated internal standard.
Figure 2. Bioanalytical workflow for drug quantification.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
